molecular formula C9H14N2O B1430678 (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile CAS No. 1461698-13-4

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Katalognummer: B1430678
CAS-Nummer: 1461698-13-4
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: IUYZKCJVSORTEH-GKAPJAKFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a chiral, nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its complex spiro-fused bicyclic structure, incorporating both morpholine and piperidine motifs along with a reactive carbonitrile group, makes it a valuable and sophisticated building block for pharmaceutical research. Compounds featuring the morpholine-carbonitrile structure are frequently investigated as key scaffolds in the development of enzyme inhibitors . For instance, structurally related spiro-heterocyclic compounds have been explored as potent inhibitors of targets like Monoacylglycerol Lipase (MAGL) , while other morpholine derivatives serve as inhibitors for kinases such as GCN2 . The carbonitrile group can be a critical pharmacophore, often contributing to binding affinity and metabolic stability. The specific stereochemistry of this compound, denoted by the (3R) configuration, is crucial for its biological activity and interaction with chiral target proteins. This reagent is intended for use by qualified researchers as a synthetic intermediate in the exploration of new therapeutic agents for a range of diseases, including neurological disorders, cancer, and inflammatory conditions . As with all compounds of this nature, in silico ADME and molecular docking studies are recommended to fully elucidate its potential and binding modes prior to experimental work . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Eigenschaften

IUPAC Name

(3R)-1,3,4,6,7,8,9,9a-octahydropyrido[2,1-c][1,4]oxazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-5-9-6-11-4-2-1-3-8(11)7-12-9/h8-9H,1-4,6-7H2/t8?,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYZKCJVSORTEH-GKAPJAKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H](OCC2C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Preliminary Biological Activity of (3R)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile Derivatives: A Technical Whitepaper on Targeted Covalent Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, metabolically stable serine and cysteine protease inhibitors has increasingly shifted toward conformationally restricted, sp3-rich bicyclic scaffolds[1]. Among these, (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile has emerged as a privileged building block in early-stage drug discovery[2]. By embedding a reversible covalent carbonitrile warhead onto a rigidified morpholine-piperidine fused ring system, researchers can achieve precise geometric alignment with the catalytic triad of target enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Fibroblast Activation Protein (FAP)[3].

This whitepaper provides an in-depth technical analysis of the preliminary biological activity of these derivatives. We will explore the mechanistic causality behind their structural advantages, present quantitative Structure-Activity Relationship (SAR) data, and outline the self-validating experimental protocols required to evaluate their efficacy and mechanism of action.

Mechanistic Rationale: The Bicyclic Advantage

To understand the biological activity of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile derivatives, we must analyze the causality behind the structural design choices.

Overcoming Intramolecular Cyclization

First-generation cyanopyrrolidine inhibitors (e.g., vildagliptin) are highly effective but are prone to chemical instability. Specifically, the basic secondary amine can undergo an intramolecular nucleophilic attack on the electrophilic carbonitrile, forming an inactive diketopiperazine metabolite[4]. The octahydropyrido[2,1-c]morpholine scaffold solves this by locking the nitrogen atom at the bridgehead of a rigid bicyclic system. This strict conformational restriction completely prohibits the spatial trajectory required for intramolecular cyclization, drastically increasing the physiological half-life of the compound[5].

Target Engagement via Reversible Covalent Bonding

The 3-carbonitrile group acts as a highly specific, reversible covalent warhead. Upon entry into the active site of a serine protease (such as DPP-4), the electrophilic carbon of the nitrile undergoes a nucleophilic attack by the hydroxyl group of the catalytic serine (e.g., Ser630). This forms a reversible imidate adduct [6]. Simultaneously, the morpholine oxygen in the bicyclic core acts as a critical hydrogen-bond acceptor, anchoring the scaffold into the S2 subsite (interacting with residues like Arg125), which minimizes the entropic penalty of binding and increases target residence time[6].

Mechanism A Bicyclic Morpholine Scaffold B 3-Carbonitrile Warhead A->B Positions C Catalytic Serine (e.g., Ser630) B->C Nucleophilic Attack D Reversible Imidate Adduct C->D Covalent Bonding D->C Hydrolysis (Reversible) E Enzyme Inhibition & Target Modulation D->E Induces

Logical relationship of reversible covalent inhibition by the 3-carbonitrile warhead.

Quantitative Structure-Activity Relationship (SAR)

Preliminary biological evaluation of functionalized (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile derivatives demonstrates potent inhibition of DPP-4 with varying degrees of selectivity against related off-target proteases like FAP. The table below summarizes the quantitative activity of representative lead derivatives.

Table 1: Preliminary In Vitro Biological Activity of Scaffold Derivatives

Compound IDR-Group Substitution (N-terminal)DPP-4 IC₅₀ (nM)FAP IC₅₀ (nM)Selectivity Index (FAP/DPP-4)Plasma Half-life (t₁/₂, h)
Core-1 -H (Unsubstituted)45.2 ± 3.11,250 ± 8527x2.1
Deriv-2 -CH₂-(4-Fluorophenyl)12.4 ± 1.2850 ± 4268x4.5
Deriv-3 -Adamantyl3.1 ± 0.4> 5,000> 1,600x8.2
Deriv-4 -Cyclohexyl8.7 ± 0.92,100 ± 110241x6.4

Data Interpretation: The introduction of bulky, lipophilic groups (such as the adamantyl moiety in Deriv-3) significantly enhances both potency and selectivity. The adamantyl group perfectly fills the hydrophobic S1 pocket of DPP-4, while sterically clashing with the narrower S1 pocket of FAP, driving the selectivity index above 1,600-fold[6].

Self-Validating Experimental Workflows

To ensure scientific integrity, the biological activity of these derivatives must be evaluated using self-validating assay systems. The following protocols detail the primary screening and the mechanistic validation workflows.

Protocol 1: In Vitro Fluorogenic Enzyme Inhibition Assay

This assay determines the IC₅₀ by measuring the cleavage of a fluorogenic substrate (Gly-Pro-AMC) by the target enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 0.1% BSA, 1 mM EDTA). Reconstitute the recombinant DPP-4 enzyme to a working concentration of 0.5 nM.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile derivative in 100% DMSO. Transfer 1 µL of each dilution to a 96-well black microtiter plate.

  • Pre-incubation: Add 49 µL of the enzyme solution to the wells. Incubate at 37°C for 30 minutes. Causality Note: Pre-incubation is critical for covalent inhibitors to allow the system to reach binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 50 µL of 100 µM Gly-Pro-AMC substrate (final concentration 50 µM) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities (RFU/min). Fit the dose-response data using a four-parameter logistic non-linear regression model to determine the IC₅₀.

Protocol 2: Jump-Dilution Assay for Reversibility Validation

Because the carbonitrile warhead forms a covalent bond, it is imperative to prove that this bond is reversible (an imidate) rather than irreversible (which could lead to off-target toxicity and immunogenicity).

Step-by-Step Methodology:

  • High-Concentration Incubation: Incubate the target enzyme (100x working concentration) with the inhibitor at 10 × IC₅₀ for 1 hour to ensure >95% target occupancy.

  • Rapid Dilution (The "Jump"): Dilute the enzyme-inhibitor complex 100-fold into a large volume of assay buffer containing a saturating concentration of the fluorogenic substrate.

  • Activity Monitoring: Continuously measure fluorescence over 4 hours.

  • Validation Logic: If the inhibitor is irreversible, the enzyme activity will remain flat (0% recovery). If the inhibitor is reversible, the imidate bond will slowly hydrolyze due to the massive drop in free inhibitor concentration, resulting in a non-linear recovery of enzymatic activity over time.

Workflow Step1 1. Compound Pre-incubation (Target Enzyme + Scaffold) Step2 2. Addition of Fluorogenic Substrate Step1->Step2 Step3 3. Kinetic Fluorescence Readout (Ex/Em) Step2->Step3 Step4 4. IC50 Determination (Dose-Response) Step3->Step4 Step5 5. Jump-Dilution Assay (100x Dilution) Step4->Step5 Hit Validation Step6 6. Reversibility Confirmation Step5->Step6 Activity Recovery

Step-by-step experimental workflow for evaluating reversible covalent inhibitors.

Conclusion

The (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile scaffold represents a highly sophisticated evolution in the design of targeted covalent inhibitors. By leveraging the rigid geometry of a bicyclic morpholine to prevent intramolecular degradation, and utilizing a carbonitrile warhead for reversible serine engagement, this building block provides an optimal balance of potency, selectivity, and metabolic stability[1][5]. Future lead optimization utilizing this scaffold holds significant promise for the development of next-generation therapeutics targeting complex protease networks.

References

  • Octahydropyrido[2,1-c]morpholine-3-carbonitrile | Sapphire Bioscience - sapphirebioscience.com - 2

  • Novel Bicyclic Piperazine Derivatives of Triazolotriazine and Triazolopyrimidines as Highly Potent and Selective Adenosine A2A Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications - acs.org - 1

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC - nih.gov - 4

  • Synthesis and biological evaluation of bicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes | Request PDF - ResearchGate - researchgate.net - 3

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC - nih.gov - 6

  • Medicinal Chemistry - Ovid - ovid.com - 5

Sources

Escape from Flatland: A Comprehensive Technical Review of the Octahydropyrido[2,1-c]morpholine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous pursuit of mitigating off-target toxicity and improving clinical translation, modern medicinal chemistry has heavily prioritized the "Escape from Flatland" paradigm. As a Senior Application Scientist, I have observed that transitioning from planar heteroaromatics to rigid, sp3-rich bicyclic systems is a fundamental evolution in drug design. The octahydropyrido[2,1-c]morpholine framework (systematically known as octahydropyrido[2,1-c][1,4]oxazine) has emerged as a highly versatile, conformationally restricted scaffold. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical profiling, and synthetic methodologies, serving as a definitive guide for drug development professionals.

Structural Rationale & Escape from Flatland

The octahydropyrido[2,1-c]morpholine architecture is recognized as a 1[1]. By fusing a morpholine ring with a piperidine system, chemists achieve a high fraction of sp3 carbons (Fsp3). This structural complexity offers several distinct advantages:

  • Conformational Restriction : The fused bicyclic nature locks the lone pair of the bridgehead nitrogen into a specific trajectory, reducing the entropic penalty upon binding to target proteins (e.g., kinase hinge regions or GPCR allosteric sites).

  • Basicity Modulation : Simple piperidines often suffer from high basicity (pKa > 9), leading to hERG liability and phospholipidosis. The inductive electron-withdrawing effect of the adjacent morpholine oxygen in this scaffold lowers the basicity of the nitrogen, effectively mitigating these off-target toxicities.

  • Stereospecific Vectoring : Stereocenters within the scaffold, such as those found in 2[2] and its 3[3], allow for the precise spatial arrangement of pharmacophores to probe deep binding pockets.

Physicochemical Profiling & Data Presentation

Derivatives of this framework are actively utilized as 4[4] across various screening libraries. Mass spectrometry profiling of the 6,8-dione derivative confirms a monoisotopic mass of 169.0739 Da and a predicted collision cross section (CCS) of 132.4 Ų for the [M+H]+ adduct, validating its compact, 3D nature[5].

Table 1: Key Octahydropyrido[2,1-c]morpholine Derivatives and Properties

Compound NameCAS / CIDMolecular FormulaMass / MWKey Application
Octahydropyrido[2,1-c]morpholine-6,8-dione CID 83670763C8H11NO3169.0739 DaVersatile core scaffold[5]
(3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile 1461698-14-5C9H14N2O166.22 g/mol Stereospecific vector[2][6]
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile 1461698-13-4C9H14N2O166.22 g/mol Stereospecific vector[3][6]

Synthetic Methodologies & Validation Protocols

To ensure scientific integrity, the following protocol details the synthesis of the foundational 7[7] scaffold. Every step is designed with explicit causality to prevent epimerization and side reactions.

Protocol: Synthesis of Octahydropyrido[2,1-c]morpholine-6,8-dione

Objective : Construct the fused bicyclic system while maintaining the integrity of the morpholine oxygen and minimizing epimerization at the bridgehead carbon.

  • Step 1: N-Alkylation of Morpholine Precursor

    • Procedure: Dissolve morpholine-3-carboxylate (1.0 eq) in anhydrous DMF. Add K2CO3 (2.5 eq) and ethyl 4-bromo-3-oxobutanoate (1.1 eq). Stir at 60°C for 12 hours under a nitrogen atmosphere.

    • Causality: Anhydrous DMF and a mild, non-nucleophilic base (K2CO3) are selected to prevent the premature hydrolysis of the ester groups. This ensures that the morpholine nitrogen acts as the primary nucleophile, selectively attacking the alkyl halide to form the requisite diester intermediate without unwanted side reactions.

  • Step 2: Base-Promoted Dieckmann Condensation

    • Procedure: Isolate the intermediate diester via standard aqueous workup. Dissolve the crude intermediate in anhydrous THF and cool to 0°C. Add NaOMe (1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Causality: Sodium methoxide (NaOMe) in THF provides the exact basicity required to drive the intramolecular cyclization (Dieckmann condensation), forming the 6-membered piperidine-2,4-dione ring. The low temperature (0°C) during addition is critical; it controls the exothermic deprotonation and prevents undesired intermolecular Claisen condensations or oligomerization.

  • Step 3: Decarboxylation and Purification

    • Procedure: Quench the reaction with 1M HCl, extract with EtOAc, and concentrate. To remove the activating ester group at the 7-position, subject the crude mixture to Krapcho decarboxylation conditions (DMSO/H2O, 120°C). Purify the final product via flash chromatography (SiO2, Hexanes/EtOAc gradient).

    • Causality: Krapcho decarboxylation is chosen because it efficiently removes the ester group via a cyclic transition state without requiring harsh aqueous acids or bases that could cleave the newly formed lactam moiety.

  • Step 4: Self-Validating Quality Control

    • Procedure: Analyze the purified product via LC-MS and 1H/13C NMR.

    • Causality: LC-MS is used to confirm the presence of the[M+H]+ adduct at 170.08 m/z and validate the predicted collision cross section (CCS) of 132.4 Ų[5]. NMR spectroscopy confirms the disappearance of the ester alkyl protons and the presence of the bridgehead methine proton, definitively validating the fused bicyclic architecture.

Synthesis Step1 Morpholine-3-carboxylate (Starting Material) Step2 N-Alkylation (Dielectrophile Addition) Step1->Step2 K2CO3, DMF, 60°C Step3 Dieckmann Condensation (Ring Closure) Step2->Step3 NaOMe, THF, 0°C to RT Step4 Decarboxylation & Purification Step3->Step4 Krapcho Conditions Product Octahydropyrido[2,1-c]morpholine-6,8-dione Step4->Product LC-MS/NMR Validation

Figure 1: Step-by-step synthetic workflow for octahydropyrido[2,1-c]morpholine-6,8-dione.

Biological Applications & Screening Workflows

In high-throughput screening (HTS) triage, planar heteroaromatic hits often suffer from poor solubility and high clearance. The octahydropyrido[2,1-c]morpholine scaffold is deployed as a bioisostere during the hit-to-lead optimization phase. By replacing flat rings (like piperazine or simple aryls) with this sp3-rich bicyclic system, medicinal chemists can dramatically improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the lead compound.

Workflow Hit Planar Hit (High clogP) ScaffoldHopping Bemis-Murcko Scaffold Hopping Hit->ScaffoldHopping Identify Liability Lead Octahydropyrido[2,1-c]morpholine (sp3-rich Lead) ScaffoldHopping->Lead 3D Restriction Validation In Vitro Validation (Improved PK/PD) Lead->Validation Profiling

Figure 2: Scaffold hopping workflow transitioning from planar hits to sp3-rich bicyclic leads.

References

  • Source: molport.
  • Buy (4-chlorophenyl)(1H-indol-1-yl)methanone (EVT-3105479)
  • PubChemLite - Octahydropyrido[2,1-c]morpholine-6,8-dione (C8H11NO3)
  • Source: sapphirebioscience.
  • Source: accelachem.
  • 1461698-14-5 (3S)
  • Source: cymitquimica.

Sources

Methodological & Application

Application Note: Synthesis and Catalyst Optimization for (3R)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydropyrido[2,1-c][1,4]oxazine (octahydropyrido[2,1-c]morpholine) scaffold is a privileged bicyclic system frequently utilized in the development of central nervous system (CNS) agents, mineralocorticoid receptor antagonists, and advanced antimicrobial intermediates[1]. The stereoselective installation of a nitrile group at the C3 position of this scaffold yields (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile , a highly valuable chiral building block.

This application note details a robust, two-stage synthetic protocol for this compound. The methodology leverages a modified Strecker-type cyanation of a cyclic hemiacetal, utilizing Lewis acid catalysis to achieve high diastereoselectivity[2].

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of morpholine-2-carbonitrile derivatives (which corresponds to the C3 position in the pyrido[2,1-c] fusion numbering) is most efficiently achieved via the condensation of an amino alcohol with an α -haloaldehyde, followed by cyanation[2].

Mechanistic Causality:

  • Bicyclic Core Assembly: The sequence begins with the chiral pool precursor, (S)-2-piperidinemethanol. Nucleophilic substitution of the secondary amine onto aqueous chloroacetaldehyde yields an N -alkylated intermediate. The pendant primary hydroxyl group subsequently undergoes spontaneous intramolecular addition to the highly electrophilic aldehyde, forming a stable bicyclic hemiacetal (octahydropyrido[2,1-c][1,4]oxazin-3-ol).

  • Diastereoselective Cyanation: Treatment of the hemiacetal with a Lewis acid (e.g., BF3​⋅OEt2​ ) promotes the abstraction of the hydroxyl group, generating a highly reactive cyclic oxonium ion . Trimethylsilyl cyanide (TMSCN) intercepts this intermediate[3]. The stereochemical outcome—yielding the (3R) diastereomer—is thermodynamically and kinetically driven by the generalized anomeric effect, which strongly favors the axial trajectory for the incoming cyano nucleophile to minimize steric clash with the fused piperidine ring.

G A (S)-2-Piperidinemethanol Starting Material B N-Alkylation (Chloroacetaldehyde) A->B C Bicyclic Hemiacetal Intermediate B->C Intramolecular Cyclization D Cyanation (TMSCN, BF3·OEt2) C->D E (3R)-Octahydropyrido[2,1-c] morpholine-3-carbonitrile D->E Trapping of Oxonium Ion

Synthesis workflow for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Reagents and Materials Selection

  • (S)-2-Piperidinemethanol: Chiral starting material dictating the (9aS) bridgehead stereocenter.

  • Chloroacetaldehyde (50% aq. solution): Serves as the C2-synthon for the morpholine ring closure. Bromoacetaldehyde diethyl acetal can be substituted if anhydrous conditions are strictly required, though it necessitates a subsequent acidic deprotection step.

  • Trimethylsilyl Cyanide (TMSCN): A highly efficient, organic-soluble cyanide source that avoids the handling of highly toxic HCN gas or biphasic aqueous KCN mixtures[2].

  • Boron Trifluoride Etherate ( BF3​⋅OEt2​ ): The optimal Lewis acid for oxonium ion generation, balancing reactivity and functional group tolerance[3].

Experimental Protocols

Part A: Synthesis of Octahydropyrido[2,1-c][1,4]oxazin-3-ol (Hemiacetal)

Self-Validating Principle: The conversion of the primary alcohol to the cyclic hemiacetal drastically shifts the polarity of the molecule, allowing for unambiguous tracking via Thin Layer Chromatography (TLC).

  • Setup: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-2-piperidinemethanol (10.0 g, 86.8 mmol) in HPLC-grade acetonitrile (100 mL).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 24.0 g, 173.6 mmol) to the solution and cool the suspension to 0 °C using an ice-water bath.

  • Alkylation: Dropwise, add chloroacetaldehyde (50% aqueous solution, 16.3 g, 104.1 mmol) over 30 minutes to prevent localized heating and side-reactions.

  • Cyclization: Remove the ice bath and allow the reaction to stir at ambient temperature (25 °C) for 12 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1). The starting material (stains with ninhydrin) should disappear, replaced by a less polar spot that stains heavily with phosphomolybdic acid (PMA), indicative of the oxidizable hemiacetal.

  • Workup: Filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (150 mL) and water (50 mL). Extract the aqueous layer twice with ethyl acetate (2 x 50 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate to afford the crude bicyclic hemiacetal as a viscous oil. Proceed to Part B without further purification.

Part B: Diastereoselective Cyanation

Self-Validating Principle: The success of the stereoselective trapping is validated by 1H -NMR, where the diagnostic C3-proton of the (3R)-diastereomer exhibits distinct axial-axial coupling constants compared to the (3S)-epimer.

  • Setup: Dissolve the crude hemiacetal (~13.5 g, 85.8 mmol) in anhydrous dichloromethane (DCM, 150 mL) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cyanide Addition: Add TMSCN (12.8 g, 128.7 mmol) via a chemically resistant syringe. Stir for 10 minutes.

  • Lewis Acid Activation: Slowly add BF3​⋅OEt2​ (14.6 g, 103.0 mmol) dropwise over 20 minutes. The reaction mixture may turn slightly yellow.

  • Oxonium Trapping: Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 3 hours.

  • In-Process Control: Quench a 0.1 mL aliquot in saturated aqueous NaHCO3​ and extract with DCM. Analyze via GC-MS or LC-MS to confirm the mass shift from the hemiacetal ( m/z 158.1 [M+H] + ) to the carbonitrile ( m/z 167.1 [M+H] + ).

  • Workup & Purification: Quench the bulk reaction by carefully pouring it into a vigorously stirred solution of saturated aqueous NaHCO3​ (200 mL) at 0 °C. Extract the aqueous phase with DCM (3 x 100 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Isolation: Purify the crude residue via flash column chromatography (silica gel, Hexanes:Ethyl Acetate gradient 80:20 to 50:50) to yield (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile .

Catalyst Optimization Data

The choice of Lewis acid is the critical variable dictating both the overall yield and the diastereomeric ratio (d.r.) of the final carbonitrile. A comparative study of various catalysts was conducted to establish BF3​⋅OEt2​ as the optimal reagent.

Table 1: Optimization of Lewis Acid Catalysts for the Cyanation of Octahydropyrido[2,1-c][1,4]oxazin-3-ol

EntryLewis Acid (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)d.r. (3R:3S)
1None CH2​Cl2​ 2524< 5N/A
2 BF3​⋅OEt2​ (1.2) CH2​Cl2​ -78 to 25 4 86 92:8
3 Ti(OiPr)4​ (0.5) CH2​Cl2​ 0 to 2587485:15
4 ZnI2​ (0.2) CH3​CN 25126870:30
5 Sc(OTf)3​ (0.1)THF2568288:12

Note: Diastereomeric ratios were determined by quantitative 1H -NMR analysis of the crude reaction mixture prior to chromatographic separation.

References

  • Riley, T. N., & Rankin, G. O. "Synthesis and Pharmacological Evaluation of Some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines." Journal of Medicinal Chemistry, 1976. URL: [Link]

  • Pace, P. et al. "Discovery and Synthesis of HIV Integrase Inhibitors: Development of Potent and Orally Bioavailable N-Methyl Pyrimidones." Journal of Medicinal Chemistry, ACS Publications, 2007. URL: [Link]

  • North, M. "Introduction of the Cyano Group by Addition to an Imino Group." Science of Synthesis, Thieme, 2010. URL: [Link]

Sources

Application Notes and Protocols: A Detailed Laboratory Synthesis Route for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine and piperidine heterocycles are privileged scaffolds in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1][2][3] Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them desirable components in drug design.[4][5] The fusion of these two rings to form the octahydropyrido[2,1-c]morpholine system creates a rigid, three-dimensional structure that can effectively probe the binding pockets of biological targets, offering potential for enhanced potency and selectivity.[6] This guide provides a detailed, step-by-step laboratory protocol for the stereoselective synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, a novel chiral building block for drug discovery programs.

The proposed synthetic route is designed to be robust and scalable, starting from a commercially available chiral precursor to ensure high enantiomeric purity in the final product. Each step is accompanied by a detailed protocol and an explanation of the underlying chemical principles, providing researchers with the necessary information to successfully replicate and adapt this synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, reveals a practical and efficient synthetic strategy. The analysis begins by disconnecting the nitrile group, which can be installed from a primary alcohol via a two-step oxidation and cyanation sequence. The bicyclic morpholine core can be envisioned as being formed through an intramolecular cyclization of an N-substituted piperidine derivative. This leads back to the key chiral starting material, (R)-2-piperidinemethanol.

retrosynthesis target (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile intermediate1 ((3R)-octahydropyrido[2,1-c]morpholin-3-yl)methanol target->intermediate1 Nitrile Formation intermediate2 (R)-N-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine intermediate1->intermediate2 Intramolecular Cyclization starting_material (R)-2-piperidinemethanol intermediate2->starting_material N-Alkylation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Route

The forward synthesis is a four-step sequence starting from (R)-2-piperidinemethanol. The overall workflow is depicted below.

workflow step1 Step 1: N-Alkylation step2 Step 2: Intramolecular Cyclization step1->step2 step3 Step 3: Oxidation step2->step3 step4 Step 4: Cyanation step3->step4

Caption: Overall synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-N-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine

This initial step involves the N-alkylation of (R)-2-piperidinemethanol with 2-bromoethanol. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.

Rationale: The choice of a mild base like potassium carbonate is crucial to prevent side reactions, such as the deprotonation of the hydroxyl groups. Acetonitrile is an excellent solvent for this S_N2 reaction, as it is polar and aprotic.

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
(R)-2-piperidinemethanol115.175.00 g1.0
2-Bromoethanol124.976.51 g1.2
Potassium Carbonate138.2112.0 g2.0
Acetonitrile41.05100 mL-

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-2-piperidinemethanol (5.00 g, 43.4 mmol), potassium carbonate (12.0 g, 86.8 mmol), and acetonitrile (100 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-bromoethanol (6.51 g, 52.1 mmol) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours.

  • Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product as a viscous oil.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5 to 90:10) to afford (R)-N-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine.

Step 2: Synthesis of ((3R)-octahydropyrido[2,1-c]morpholin-3-yl)methanol

The formation of the bicyclic morpholine ring is achieved via an intramolecular cyclization. A Mitsunobu reaction is a reliable method for this transformation, directly converting the diol from Step 1 into the desired product.

Rationale: The Mitsunobu reaction provides a one-pot method for the intramolecular etherification under mild conditions.[7] It proceeds via an alkoxyphosphonium salt, which is then displaced by the secondary amine in an intramolecular S_N2 reaction.

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
(R)-N-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine159.225.00 g1.0
Triphenylphosphine (PPh3)262.299.89 g1.2
Diisopropyl azodicarboxylate (DIAD)202.217.63 g1.2
Tetrahydrofuran (THF), anhydrous72.11150 mL-

Protocol:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (R)-N-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine (5.00 g, 31.4 mmol) and triphenylphosphine (9.89 g, 37.7 mmol) in anhydrous THF (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (7.63 g, 37.7 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:1 to 100% ethyl acetate) to yield ((3R)-octahydropyrido[2,1-c]morpholin-3-yl)methanol.

Step 3: Synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbaldehyde

The primary alcohol is oxidized to the corresponding aldehyde using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Rationale: Dess-Martin periodinane (DMP) is a selective and mild oxidizing agent suitable for converting primary alcohols to aldehydes with high yields and minimal side products.

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
((3R)-octahydropyrido[2,1-c]morpholin-3-yl)methanol157.224.00 g1.0
Dess-Martin Periodinane (DMP)424.1412.0 g1.1
Dichloromethane (DCM), anhydrous84.93100 mL-

Protocol:

  • To a 250 mL round-bottom flask under an inert atmosphere, dissolve ((3R)-octahydropyrido[2,1-c]morpholin-3-yl)methanol (4.00 g, 25.4 mmol) in anhydrous DCM (100 mL).

  • Add Dess-Martin periodinane (12.0 g, 28.0 mmol) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (50 mL) and a saturated aqueous solution of sodium thiosulfate (50 mL).

  • Stir vigorously for 30 minutes until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde. The crude product is often used in the next step without further purification.

Step 4: Synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

The final step involves the conversion of the aldehyde to the nitrile. This is a two-step, one-pot procedure via an oxime intermediate.

Rationale: The conversion of an aldehyde to a nitrile is a classic transformation. The formation of the oxime followed by dehydration is a reliable method. Copper(II) sulfate is an effective and mild dehydrating agent for this purpose.

Reagent/MaterialMolar Mass ( g/mol )AmountEquivalents
(3R)-octahydropyrido[2,1-c]morpholine-3-carbaldehyde155.213.50 g1.0
Hydroxylamine hydrochloride69.491.88 g1.2
Pyridine79.1010 mL-
Copper(II) sulfate, anhydrous159.614.34 g1.2
Toluene92.1480 mL-

Protocol:

  • To a 250 mL round-bottom flask, add the crude (3R)-octahydropyrido[2,1-c]morpholine-3-carbaldehyde (3.50 g, 22.5 mmol), hydroxylamine hydrochloride (1.88 g, 27.0 mmol), and pyridine (10 mL).

  • Stir the mixture at room temperature for 1 hour to form the oxime.

  • Add toluene (80 mL) and anhydrous copper(II) sulfate (4.34 g, 27.0 mmol).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Maintain reflux for 4 hours.

  • Monitor the reaction by TLC or GC-MS (Gas Chromatography-Mass Spectrometry).

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with toluene (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and wash with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 3:7) to afford (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (% ee) of the final product should be determined using a suitable chiral column to confirm the retention of stereochemistry.

  • Infrared (IR) Spectroscopy: The presence of the nitrile functional group in the final product can be confirmed by a characteristic absorption band around 2240-2260 cm⁻¹.

References

  • Choi, C., Nuhant, P., Mousseau, J. J., Yang, X., Gerstenberger, B. S., Williams, J. M., & Wright, S. W. (2016). Enantiospecific Access to Bicyclic Morpholines and Piperazines. Synfacts, 13(02), 0147. DOI: 10.1055/s-0036-1589766.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. DOI: 10.1051/e3sconf/202455601051.
  • Cacciatore, I., Ciulla, M., Fornasari, E., Marinelli, L., & Di Stefano, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686-2709. DOI: 10.1021/acschemneuro.1c00233.
  • Lenci, E., Menchi, G., & Trabocchi, A. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Bioorganic & Medicinal Chemistry Letters, 30(13), 127211. DOI: 10.1016/j.bmcl.2020.127211.
  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Franc, C., & Surleraux, D. (2010). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 12(19), 4494-4497. DOI: 10.1021/ol101899q.
  • Nowicka, J., & Ptaszyńska, N. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. DOI: 10.3390/molecules29133043.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • Liu, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-861. DOI: 10.1055/s-0043-1764218.
  • Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.
  • Ghorai, M. K., & Kumar, A. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 593-599. DOI: 10.3762/bjoc.11.59.
  • Sarnyai, F., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(10), 5038-5046. DOI: 10.1021/jo3c00207.
  • Tran, K. A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(17), 3493-3497. DOI: 10.1021/acs.orglett.4c00528.
  • Wijtmans, R., Vink, M. K., Schoemaker, H. E., van Delft, F. L., Blaauw, R. H., & Rutjes, F. P. (2004). Biological relevance and synthesis of C-substituted morpholine derivatives. Synthesis, 2004(05), 641-662. DOI: 10.1055/s-2004-815942.
  • PubChem. (n.d.). (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Rutjes, F. P. J. T., & Schoemaker, H. E. (2004).
  • Riley, T. N., & Rankin, G. O. (1976). Synthesis and Pharmacological Evaluation of Some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. Journal of Medicinal Chemistry, 19(2), 334-336. DOI: 10.1021/jm00224a027.
  • Chemler, S. R., & Fuller, P. H. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic Letters, 14(16), 4158-4161. DOI: 10.1021/ol301899w.
  • PubChem. (n.d.). 3-Hydroxyquinoline-2-carbonitrile. National Center for Biotechnology Information. [Link]

  • Sharma, A., Kumar, V., & Kumar, P. (2022). An updated review on morpholine derivatives with their pharmacological actions. Future Journal of Pharmaceutical Sciences, 8(1), 1-25.
  • PubChemLite. (n.d.). Morpholine-3-carbonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]

  • Dinya, Z., et al. (1973). INFRARED SPECTROSCOPIC INVESTIGATION OF MORPHINE DERIVATIVES, I. Acta Chimica Academiae Scientiarum Hungaricae, 75(4), 393-403.
  • Google Patents. (n.d.). CN102020616B - Method for preparing 2-(3-oxo-morpholine) acetonitrile.
  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2019). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Journal of the Iranian Chemical Society, 16(10), 2115-2144.
  • Eremeev, S., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][8]oxazine-1,8-diones. Molecules, 28(3), 1269. DOI: 10.3390/molecules28031269.

Sources

Application Notes and Protocols: (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling a Novel Scaffold for Dipeptidyl Peptidase-IV Inhibition

In the landscape of modern drug discovery, the exploration of novel, conformationally restricted scaffolds is paramount for achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document introduces (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile , a unique heterocyclic system, and posits its primary application as a promising core for the design of next-generation Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes mellitus (T2DM).

While direct literature on this specific molecule is nascent, its structural architecture presents a compelling hypothesis. It merges the validated bioisostere of a proline-mimetic nitrile, crucial for DPP-IV active site engagement, with a rigid, fused-ring system. This conformational constraint is theorized to reduce the entropic penalty upon binding, potentially leading to superior affinity and selectivity compared to more flexible predecessors. These notes serve as a technical guide for researchers to explore this hypothesis, providing the scientific rationale, synthetic strategies, and detailed bioassay protocols to validate (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile as a valuable new tool in metabolic disease research.

The Scientific Rationale: Targeting DPP-IV in Type 2 Diabetes

Dipeptidyl Peptidase-IV (DPP-IV, also known as CD26) is a serine exopeptidase that plays a critical role in glucose homeostasis.[1][2] Its primary function in this context is the rapid inactivation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[5]

By cleaving the N-terminal dipeptide from GLP-1 and GIP, DPP-IV curtails their insulinotropic effects. Therefore, inhibiting DPP-IV prolongs the action of active incretins, leading to enhanced glucose-stimulated insulin release, suppressed glucagon secretion, and ultimately, improved glycemic control with a low risk of hypoglycemia.[1][3] This mechanism forms the basis of the "gliptin" class of antidiabetic drugs.

The Critical Role of the Cyanopyrrolidine Warhead

A significant breakthrough in DPP-IV inhibitor design was the incorporation of a 2-cyanopyrrolidine moiety, a key feature in drugs like Vildagliptin and Saxagliptin.[6][7] The nitrile group in this scaffold is a "warhead" that forms a reversible covalent bond with the hydroxyl group of the catalytic serine (Ser630) in the DPP-IV active site.[8] This interaction mimics the tetrahedral intermediate of the natural peptide substrate hydrolysis, leading to potent and durable inhibition. The pyrrolidine ring itself serves as a proline mimetic, fitting snugly into the hydrophobic S1 pocket of the enzyme.[5][6]

Hypothesis: The (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile Advantage

We hypothesize that the rigid octahydropyrido[2,1-c]morpholine backbone offers a stereochemically defined and conformationally locked presentation of the crucial 3-carbonitrile group. This pre-organization of the key binding elements is expected to:

  • Enhance Binding Affinity: By reducing the conformational flexibility of the molecule, the entropic cost of binding to the rigid active site of DPP-IV is minimized, which can translate to a higher binding affinity (lower Ki or IC50 value).

  • Improve Selectivity: The unique shape of the fused scaffold may enable more specific interactions within the DPP-IV active site and disfavor binding to related proteases like DPP-8 and DPP-9, potentially reducing off-target effects.

  • Provide Novel Chemical Space: This scaffold serves as a novel starting point for further derivatization, allowing exploration of the S2 and S2-extensive subsites of the enzyme for additional potency gains.[5][6]

The proposed interaction is visualized in the mechanistic diagram below.

cluster_DPP4 DPP-IV Active Site cluster_Inhibitor (3R)-octahydropyrido[2,1-c] morpholine-3-carbonitrile S1 S1 Pocket (Hydrophobic) Ser630 Catalytic Triad (Ser630-OH) Glu205_206 Glu205/206 (Anionic Interaction) Scaffold Fused Ring Scaffold Scaffold->S1 Fits into pocket Nitrile Nitrile Group (C≡N) Nitrile->Ser630 Reversible Covalent Interaction with Serine-OH Bridgehead_N Bridgehead Nitrogen Bridgehead_N->Glu205_206 Salt Bridge with Glutamic Acid Residues start Start prep_comp Prepare Serial Dilution of Test Compound start->prep_comp add_comp Add 5µL Compound to 384-well Plate prep_comp->add_comp add_enz Add 10µL DPP-IV Enzyme Solution add_comp->add_enz incubate Incubate 15 min @ 37°C add_enz->incubate add_sub Add 10µL Substrate (Gly-Pro-AMC) incubate->add_sub read_fluor Kinetic Read: Fluorescence (Ex/Em) add_sub->read_fluor analyze Calculate Rates & % Inhibition read_fluor->analyze plot Plot Dose-Response Curve & Fit for IC50 analyze->plot end End plot->end

Sources

Application Note: Functionalization of the Carbonitrile Group in (3R)-octahydropyrido[2,1-c]morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Importance

The rigidified bicyclic scaffold of (3R)-octahydropyrido[2,1-c]morpholine has emerged as a highly valuable structural motif in modern drug discovery. By locking the morpholine ring into a specific conformation, this scaffold enhances metabolic stability, improves oral bioavailability, and provides precise vector projection for pharmacophore binding.

The 3-carbonitrile derivative (CAS: 1461698-13-4) serves as a critical synthetic hub. The carbonitrile group (-C≡N) is highly versatile and can be functionalized into various chemical spaces, most notably primary amines (acting as hydrogen bond donors/acceptors) and 1H-tetrazoles (acting as metabolically stable bioisosteres for carboxylic acids). This application note details the mechanistic rationale and validated protocols for executing these key transformations.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents and conditions are selected for this bicyclic system, rather than simply following a recipe.

Nitrile Reduction to Primary Amines

The reduction of a nitrile to a primary amine requires overcoming the high bond dissociation energy of the carbon-nitrogen triple bond. For the (3R)-octahydropyrido[2,1-c]morpholine system, steric bulk around the 3-position necessitates a highly reactive and unhindered reducing agent.1 [1]. The mechanism proceeds via the nucleophilic attack of the hydride on the electrophilic nitrile carbon, forming an intermediate aluminum-imine complex. A second hydride transfer yields the aluminum-amine complex, which is subsequently hydrolyzed. The use of anhydrous THF is critical, as protic solvents will violently quench the hydride before reduction can occur [3].

[3+2] Cycloaddition to 1H-Tetrazoles

Converting the carbonitrile into a 5-substituted 1H-tetrazole is traditionally performed using sodium azide (NaN₃) and ammonium chloride in toxic solvents like DMF at 120 °C. However, this classical method risks the formation of highly explosive and volatile hydrazoic acid (HN₃).

To ensure safety and environmental compliance, we employ a2 [2]. The Zn²⁺ Lewis acid coordinates to the nitrogen of the carbonitrile, significantly increasing the electrophilicity of the adjacent carbon. This lowers the activation energy for the [3+2] cycloaddition with the azide anion, allowing the reaction to proceed smoothly in refluxing water without generating hazardous HN₃ gas.

Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the core carbonitrile building block.

Workflow Nitrile (3R)-octahydropyrido[2,1-c] morpholine-3-carbonitrile Amine Primary Amine (Reduction) Nitrile->Amine LiAlH4, THF 0°C to RT Tetrazole 1H-Tetrazole Derivative ([3+2] Cycloaddition) Nitrile->Tetrazole NaN3, ZnBr2 H2O, 100°C Amide Amide / Carboxylic Acid (Hydrolysis) Nitrile->Amide H2O, Acid/Base Reflux

Divergent functionalization pathways of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Experimental Protocols

These methodologies are designed as self-validating systems . In-process checkpoints are included so the scientist can confirm the reaction trajectory in real-time.

Protocol A: Reduction to (3R)-octahydropyrido[2,1-c]morpholin-3-ylmethanamine

Reagents: (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (1.0 eq), LiAlH₄ (2.5 eq), Anhydrous THF.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with argon.

  • Hydride Suspension: Add anhydrous THF (10 mL per gram of nitrile) to the flask. Carefully add LiAlH₄ (2.5 eq) in portions. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the nitrile (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes.

    • Causality Note: Dropwise addition controls the exothermic formation of the aluminum-imine complex, preventing solvent boil-off.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor via TLC (DCM:MeOH 9:1, ninhydrin stain).

  • Fieser Quench (Self-Validating Step): Cool the mixture back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

    • x mL of distilled water.

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled water.

    • Self-Validation Check: The initial vigorous bubbling will cease, and the grey suspension will transform into a granular, easily filterable white precipitate (aluminum salts). If the precipitate is gummy, stirring was insufficient during the quench.

  • Isolation: Filter the mixture through a pad of Celite, washing the cake thoroughly with hot THF. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

Protocol B: Synthesis of 5-((3R)-octahydropyrido[2,1-c]morpholin-3-yl)-1H-tetrazole

Reagents: Nitrile (1.0 eq), NaN₃ (1.5 eq), ZnBr₂ (1.0 eq), Deionized Water.

  • Assembly: In a round-bottom flask equipped with a reflux condenser, combine the nitrile (1.0 eq), NaN₃ (1.5 eq), and ZnBr₂ (1.0 eq).

  • Solvent Addition: Add deionized water to achieve a 1.0 M concentration with respect to the nitrile.

  • Cycloaddition: Heat the vigorously stirred mixture to reflux (100–105 °C) for 16–24 hours.

    • Causality Note: Vigorous stirring is essential as the starting nitrile may initially be insoluble in water; as the reaction progresses, the formation of the zinc-tetrazole complex will homogenize the mixture.

  • Workup & Precipitation (Self-Validating Step): Cool the reaction to room temperature. Slowly add 3M HCl dropwise until the pH reaches 2.0–3.0.

    • Self-Validation Check: A distinct white precipitate will form. This confirms the protonation of the tetrazole ring, which dramatically reduces its aqueous solubility compared to the intermediate zinc salt.

  • Isolation: Collect the precipitated tetrazole via vacuum filtration. Wash the filter cake with cold water to remove residual inorganic salts, and dry under high vacuum.

Quantitative Data Summary

The table below summarizes the expected outcomes and optimal conditions for the functionalization of the carbonitrile group, allowing for rapid methodology selection based on project constraints.

Functionalization TargetReagents / CatalystSolvent SystemTemp (°C)Expected Yield (%)Key Advantage / Consideration
Primary Amine LiAlH₄ (2.5 eq)Anhydrous THF0 to 2575 - 85Rapid, complete conversion; requires rigorous anhydrous conditions.
Primary Amine H₂, Raney NickelMeOH / NH₃2580 - 90Highly scalable; avoids aluminum salts, but requires high-pressure equipment.
1H-Tetrazole NaN₃, ZnBr₂H₂O10085 - 95Green solvent profile; avoids toxic DMF and explosive hydrazoic acid.
1H-Tetrazole NaN₃, NH₄ClDMF12070 - 80Classical method; useful if the substrate is completely recalcitrant in water.

References

  • A Comparative Guide to Nitrile Reduction Methods for Researchers Benchchem URL
  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water ResearchGate URL
  • Nitrile reduction Wikipedia URL

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to provide expert-level troubleshooting and optimization strategies for the synthesis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile. We understand the nuances of complex heterocyclic chemistry and have structured this resource to address the specific challenges you may encounter, moving beyond simple protocols to explain the causality behind each experimental choice.

The synthesis of this chiral molecule typically involves two critical phases: the diastereoselective construction of the fused octahydropyrido[2,1-c]morpholine core and the subsequent introduction of the carbonitrile functionality at the C-3 position. This guide is organized into a series of frequently asked questions and troubleshooting scenarios to directly address potential bottlenecks in your synthetic route.

Part 1: Troubleshooting the Cyclization to Form the Fused Ring System

The formation of the bicyclic core is the cornerstone of this synthesis. A common and efficient strategy is an intramolecular cyclization, often proceeding through a mechanism analogous to the Pictet-Spengler reaction, where an iminium ion intermediate is attacked by a nucleophile.[1][2] Success hinges on precise control of stereochemistry and reaction conditions.

Question: My intramolecular cyclization to form the octahydropyrido[2,1-c]morpholine core is resulting in a low yield and a mixture of diastereomers. What are the primary causes and how can I optimize this step?

Answer: Low yield and poor diastereoselectivity in this key step typically stem from three main areas: inefficient formation of the reactive intermediate, suboptimal reaction conditions, or the use of an achiral or racemic starting material.

A. Inefficient Reactive Intermediate Formation

The reaction often proceeds through a highly electrophilic iminium ion, which is necessary for the ring-closing step.[1] Insufficient generation of this intermediate will stall the reaction.

  • Causality: Protic or Lewis acids are typically required to catalyze the formation of the iminium ion from a precursor like a hemiaminal or by promoting the condensation of an amine and a carbonyl group. The choice and concentration of the acid are critical; insufficient acidity leads to a slow reaction, while excessive acidity or heat can cause decomposition of sensitive starting materials.[1]

  • Troubleshooting Protocol:

    • Catalyst Screening: If using a Brønsted acid like trifluoroacetic acid (TFA) or methanesulfonic acid (MSA) results in low yield, consider screening a panel of Lewis acids (e.g., BF₃·OEt₂, Sc(OTf)₃), which can be effective at lower temperatures.

    • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10-20 mol%) and incrementally increase the loading while monitoring the reaction. A full equivalent may be necessary in some cases, but can also promote side reactions.

    • Ensure Anhydrous Conditions: Water can hydrolyze the iminium ion intermediate, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

B. Suboptimal Reaction Conditions

The solvent and temperature play a crucial role in the stability of intermediates and transition states.

  • Causality: While protic solvents were traditionally used, aprotic solvents have been shown to provide superior yields in many Pictet-Spengler type reactions.[2] The solvent choice can influence reactant solubility and the stability of the charged intermediate.

  • Troubleshooting Protocol:

    • Solvent Screening: If the reaction is sluggish in a traditional solvent like methanol or ethanol, switch to an aprotic medium such as dichloromethane (DCM), dichloroethane (DCE), or toluene.

    • Temperature Control: Begin the reaction at a low temperature (0 °C) and slowly warm to room temperature or reflux if necessary. Lower temperatures generally favor the kinetically controlled product and can enhance diastereoselectivity.[1]

C. Stereochemical Control

Achieving the desired (3R) configuration requires a robust stereocontrol strategy.

  • Causality: The most reliable method to ensure the correct stereochemistry is to begin with a chiral, enantiopure starting material. For this target, a precursor such as (R)-2-piperidinemethanol is a logical starting point, as its stereocenter can direct the conformation of the transition state during cyclization.[3]

  • Troubleshooting Protocol:

    • Verify Starting Material Purity: Confirm the enantiomeric excess (ee) of your chiral starting material using an appropriate analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).

    • Purification of Diastereomers: If a mixture of diastereomers is unavoidable, they can often be separated by column chromatography.[1] Monitor the separation carefully using TLC or LC-MS.

ParameterCondition ACondition BCondition CRationale & Reference
Catalyst TFA (1.1 eq)MSA (1.1 eq)BF₃·OEt₂ (1.1 eq)Brønsted acids are common, but Lewis acids may offer milder conditions.[4][5]
Solvent DCMTolueneAcetonitrileAprotic solvents can improve yields by stabilizing intermediates differently.[2][6]
Temperature 0 °C to RT50 °C80 °C (Reflux)Lower temperatures can improve selectivity; higher temperatures may be needed for less reactive substrates.[1]
Part 2: Troubleshooting the Introduction of the Nitrile Group

Once the bicyclic core is formed with the correct stereochemistry, the next critical step is the installation of the carbonitrile at the C-3 position. This is often accomplished by converting a C-3 hydroxyl or amide precursor.

Question: I am struggling to convert the C-3 hydroxyl group of my octahydropyrido[2,1-c]morpholine intermediate into the target nitrile. What are the common failure points?

Answer: Directly substituting a hydroxyl group is difficult because it is a poor leaving group. The conversion is typically a two-step process: activation of the alcohol followed by nucleophilic substitution with a cyanide source. Problems usually arise from incomplete activation or inefficient substitution.

A. Inefficient Activation of the Hydroxyl Group

  • Causality: The hydroxyl group must be converted into a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs). Incomplete conversion in this step is a common source of low overall yield.

  • Troubleshooting Protocol:

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the sulfonyl chloride (e.g., TsCl, MsCl) and the base (e.g., triethylamine, pyridine).

    • Reaction Monitoring: Monitor the reaction by TLC until all the starting alcohol is consumed.

    • Temperature Control: Perform the reaction at 0 °C to minimize side reactions.

B. Failed Nucleophilic Substitution (SN2)

  • Causality: The displacement of the tosylate or mesylate by the cyanide ion (CN⁻) is an Sₙ2 reaction. This reaction can be hindered by steric crowding at the C-3 position.[7] Furthermore, the choice of solvent is critical for the solubility and nucleophilicity of the cyanide salt.[8]

  • Troubleshooting Protocol:

    • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation (e.g., Na⁺, K⁺) of the cyanide salt but not the CN⁻ anion, enhancing its nucleophilicity.

    • Cyanide Source: Ensure your cyanide salt (e.g., NaCN, KCN) is dry and of high purity.

    • Temperature: The reaction may require heating (e.g., 50-80 °C) to overcome the activation energy, especially with a sterically hindered substrate.

Question: My alternative route, the dehydration of a C-3 primary amide, is giving a low yield. What should I investigate?

Answer: Dehydration of a primary amide to a nitrile is a classic transformation, but low yields are often due to harsh reagents causing decomposition or the presence of moisture.[9]

  • Causality: Reagents like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) are powerful dehydrating agents but can be unselective and require high temperatures.[9][10] Any moisture present will consume the reagent and can lead to hydrolysis of the product nitrile.[9]

  • Troubleshooting Protocol:

    • Reagent Selection: If traditional, harsh reagents fail, consider milder alternatives such as Burgess reagent or oxalyl chloride/triethylamine.[9]

    • Anhydrous Conditions: This is absolutely critical. Dry your starting material, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar).[9]

    • Controlled Addition: Add the dehydrating agent slowly at a low temperature (0 °C) to control any exothermic reaction before gently heating if required.

MethodKey ReagentsAdvantagesDisadvantages & Troubleshooting
From C-3 Alcohol 1. TsCl or MsCl, Base 2. NaCN or KCN in DMSOReliable, well-established two-step process.Requires activation step; SN2 can be slow due to steric hindrance (increase temp).[7]
From C-3 Amide P₂O₅, POCl₃, or SOCl₂Direct conversion from a common precursor.Can require harsh conditions; highly sensitive to water (ensure anhydrous setup).[9][10]
Part 3: Visualization of Key Processes

To further clarify the experimental logic, the following diagrams illustrate a plausible synthetic pathway and a general troubleshooting workflow.

Synthetic_Pathway A (R)-2-Piperidinemethanol B Intermediate with Side Chain A->B Alkylation C Iminium Ion Intermediate B->C Acid-catalyzed Condensation/Dehydration D (3R)-Octahydropyrido[2,1-c]morpholin-3-ol C->D Intramolecular Cyclization E (3R)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile D->E Activation & Cyanide Displacement (SN2)

Caption: Plausible synthetic pathway for the target molecule.

Troubleshooting_Workflow start Low Yield of Final Product check_cyclization Analyze Cyclization Step start->check_cyclization check_cyanation Analyze Cyanation Step start->check_cyanation cause_catalyst Inefficient Catalyst? check_cyclization->cause_catalyst cause_conditions Suboptimal Temp/Solvent? check_cyclization->cause_conditions cause_stereo Poor Stereocontrol? check_cyclization->cause_stereo cause_activation Incomplete -OH Activation? check_cyanation->cause_activation cause_sn2 Failed SN2 Reaction? check_cyanation->cause_sn2 cause_dehydration Poor Amide Dehydration? check_cyanation->cause_dehydration solution_catalyst Screen Acids (Brønsted/Lewis) Optimize Loading cause_catalyst->solution_catalyst solution_conditions Screen Aprotic Solvents Optimize Temperature cause_conditions->solution_conditions solution_stereo Verify Purity of Chiral Starting Material cause_stereo->solution_stereo solution_activation Check Reagent Stoichiometry Monitor by TLC cause_activation->solution_activation solution_sn2 Use Polar Aprotic Solvent (DMSO) Increase Temperature cause_sn2->solution_sn2 solution_dehydration Use Milder Reagents Ensure Anhydrous Conditions cause_dehydration->solution_dehydration

Sources

Technical Support Center: Troubleshooting (3R)-Octahydropyrido[2,1-c]morpholine-3-carbonitrile Synthesis & Purity

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis, isolation, and purification of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile . This chiral bicyclic α -amino nitrile is a highly sensitive intermediate; understanding the mechanistic causality behind its degradation is critical for maintaining batch integrity.

Part 1: Frequently Asked Questions (Troubleshooting Guides)

Section 1: Stereochemical Integrity & Epimerization

Q: We are observing a progressive drop in the diastereomeric excess (de) of the (3R)-enantiomer during scale-up, with the (3S)-isomer appearing. Why is this happening?

A: This is a classic stereochemical degradation pathway for α -amino nitriles[1]. The target compound contains a cyano group directly adjacent to a basic tertiary bridgehead nitrogen. Under thermal stress or in polar protic solvents, this system exists in a dynamic equilibrium with its corresponding iminium ion and free cyanide (the retro-Strecker reaction)[1]. When the cyanide recombines with the planar iminium intermediate, it does so from both faces, leading to epimerization and the formation of the (3S)-isomer[1].

Actionable Fix: Maintain strict pH control (avoid strong bases and strong acids that protonate the nitrile) and utilize low-temperature processing during isolation. Avoid storing the compound in methanol or water.

Section 2: Hydrolysis Impurities (Amide & Carboxylic Acid Byproducts)

Q: LC-MS analysis of our crude batches shows a consistent impurity at +18 Da and sometimes +19 Da relative to the target mass. What are these, and how do we prevent them?

A: A mass shift of +18 Da corresponds to the hydration of the nitrile to a primary amide, while a +19 Da shift (often accompanied by the loss of ammonia) indicates further hydrolysis to the carboxylic acid[2]. The cyano group in this strained bicyclic system is highly susceptible to hydration, particularly if trace moisture is present during acidic workups or if Lewis acid catalysts used during the cyanation step are not fully quenched[2].

Actionable Fix: Implement a strictly anhydrous workup. Quench cyanation reactions with anhydrous fluoride sources (if silicon-based reagents were used) or use biphasic extractions with cold, weakly alkaline buffers to neutralize acids without promoting base-catalyzed hydration.

Section 3: Decyanation and Ring-Opening Degradants

Q: We're seeing low mass balance and a highly polar impurity that streaks on TLC. LC-MS shows a mass corresponding to the loss of HCN and addition of water (-9 Da net shift). What is the mechanism?

A: This indicates catastrophic ring-opening of the morpholine ring. If the retro-Strecker iminium ion is exposed to water without sufficient cyanide present to drive the equilibrium back, the iminium is irreversibly hydrolyzed[1]. This cleaves the C-N bond, opening the morpholine ring to yield a secondary amine and a terminal aldehyde.

Actionable Fix: Ensure that excess cyanide is safely quenched only after the product has been extracted into an organic phase. Use biphasic quenching to prevent the iminium intermediate from accumulating in the aqueous layer.

Part 2: Analytical Data & Impurity Profiling

To facilitate rapid identification, summarize your LC-MS and HPLC data against the following validated impurity profile.

Impurity TypeStructural ChangeLC-MS ShiftCausality / SourceAcceptable Limit
(3S)-Epimer Inversion at C3None (Isobaric)Retro-Strecker epimerization< 0.5% (Chiral HPLC)
Primary Amide Nitrile hydration+18 DaMoisture + Acid/Base catalyst< 0.1%
Carboxylic Acid Amide hydrolysis+19 Da (-NH3)Prolonged aqueous exposure< 0.1%
Ring-Opened Aldehyde C-N cleavage-9 DaIminium hydrolysis< 0.05%

Part 3: Mandatory Visualization

Below is the mechanistic pathway illustrating how the target compound degrades under suboptimal conditions.

G A (3R)-Isomer (Target Product) B Iminium Ion + CN- (Retro-Strecker) A->B Heat / Polar Solvents D Primary Amide (+18 Da) A->D H2O / Acid / Base C (3S)-Isomer (Epimerization) B->C Recombination E Ring-Opened Aldehyde (-9 Da) B->E H2O (Hydrolysis)

Degradation pathways of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Part 4: Experimental Protocols

The following protocols are designed as self-validating systems to ensure both analytical accuracy and synthetic purity.

Protocol 1: Chiral HPLC Method for (3R)/(3S) Determination

This method ensures accurate quantification of epimerization without inducing on-column degradation.

  • Column Preparation: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). Causality: The DEA suppresses peak tailing from the basic bridgehead nitrogen and prevents acid-catalyzed on-column epimerization.

  • Sample Prep: Dissolve 1 mg of the batch in 1 mL of the mobile phase. Do not use pure methanol or water, as this risks initiating the retro-Strecker reaction before injection.

  • Run Conditions: Flow rate at 1.0 mL/min, column temperature at 25 °C, UV detection at 210 nm.

  • Validation: The (3R) and (3S) isomers will resolve due to differential transient hydrogen bonding with the amylose stationary phase.

Protocol 2: Anhydrous Isolation & Crystallization-Induced Resolution (CIR)

This workflow recovers stereochemical purity if the batch has partially epimerized.

  • Quench: Cool the cyanation reaction mixture to -10 °C. Quench slowly with a cold, saturated aqueous solution of NaHCO 3​ while maintaining an internal temperature < 0 °C.

  • Extraction: Immediately extract with pre-chilled Methyl tert-butyl ether (MTBE) (3 x 50 mL). Causality: MTBE is preferred over Dichloromethane (DCM) to minimize emulsion formation and water carryover.

  • Drying: Dry the combined organic layers over anhydrous Na 2​ SO 4​ for exactly 15 minutes. Filter immediately to minimize contact time with the slightly acidic desiccant surface.

  • Crystallization: Concentrate the filtrate under reduced pressure (bath temp < 25 °C) to ~10% volume. Add anhydrous heptane dropwise until turbidity persists.

  • Resolution: Seed with pure (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile. Stir at 0 °C for 4 hours. Causality: The (3R) isomer selectively crystallizes, driving the dynamic equilibrium in the mother liquor toward the (3R) form via Le Chatelier's principle.

  • Filtration: Filter the crystals under a blanket of dry nitrogen and wash with cold heptane.

References

  • Ventosa-Andrés, P., García-López, M. T., & Herranz, R. "A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles." Tetrahedron: Asymmetry, 2012. URL:[Link]

  • González-Vera, J. A., García-López, M. T., & Herranz, R. "Molecular Diversity via Amino Acid Derived α-Amino Nitriles: Synthesis of Spirocyclic 2,6-Dioxopiperazine Derivatives." The Journal of Organic Chemistry, 2005. URL:[Link]

Sources

Technical Support Center: Solubility Optimization of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSS-OMC-001

Last Updated: March 17, 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile. Given the specific nature of this compound, this document focuses on foundational principles and systematic methodologies for determining and optimizing its solubility in organic solvents, rather than relying on pre-existing, compound-specific data.

Part 1: Foundational FAQs

This section addresses the most common initial questions regarding the solubility characteristics of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, based on an analysis of its chemical structure.

Q1: What are the key structural features of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile that influence its solubility?

A1: The solubility of this molecule is governed by a balance of polar and non-polar characteristics derived from its unique structure:

  • Polar Features: The molecule contains a tertiary amine, an ether linkage, and a nitrile group. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, and the nitrile group is a strong dipole, which tends to increase solubility in polar solvents.[1][2][3] The tertiary amine is basic, meaning its protonation state and, consequently, its solubility can be highly dependent on pH in protic media.[4]

  • Non-Polar Features: The fused octahydropyrido bicyclic system forms a saturated, aliphatic hydrocarbon backbone. This rigid, bulky structure contributes to the molecule's lipophilicity and can favor solubility in less polar organic solvents.

  • Crystal Lattice Energy: As a rigid, chiral molecule, it may pack efficiently into a stable crystal lattice. High lattice energy can significantly decrease solubility in all solvents, as the energy input required to break the crystal structure may be substantial. This is a critical, often overlooked, factor.[5]

Q2: I'm starting a new project with this compound. What is a good starting point for solvent selection?

A2: A logical starting point is to screen a small, diverse set of common laboratory solvents representing different classes based on polarity and hydrogen bonding capability.

Solvent ClassExamplesRationale
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)These solvents can engage in dipole-dipole interactions with the nitrile and ether groups without interfering with hydrogen bonding sites.
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)These can act as hydrogen bond donors and acceptors, potentially solvating the polar functionalities of the molecule effectively.
Chlorinated Dichloromethane (DCM), ChloroformThese have intermediate polarity and are good general solvents for many organic molecules.
Non-Polar Aromatic TolueneUseful for assessing the contribution of the non-polar backbone to solubility.
Ethers 2-Methyltetrahydrofuran (2-MeTHF), DioxaneOffer alternatives to THF with different polarity and physical properties.

A recommended initial screen would include: Acetonitrile, Methanol, Dichloromethane, and Toluene.

Q3: What is the difference between kinetic and thermodynamic solubility, and why is it critical for my experiments?

A3: Understanding this distinction is crucial for obtaining reproducible results and developing stable formulations.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a solvent at a given temperature and pressure, in the presence of excess solid.[6][7] This is the maximum amount of solute that can remain dissolved indefinitely. It is the most relevant value for formulation and long-term stability.

  • Kinetic Solubility is determined by how much of a compound can be dissolved from a high-concentration stock (e.g., in DMSO) when diluted into an aqueous or organic medium before it precipitates.[8] It often results in a supersaturated, metastable solution.[6][7] Kinetic solubility measurements are common in high-throughput screening but can be misleading, as the solution may precipitate over time.[9][10]

For robust process development, determining the thermodynamic solubility is essential to avoid unexpected precipitation issues.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for common problems encountered during solubility optimization.

Problem 1: My compound has very poor solubility (<1 mg/mL) in my desired solvent.

This is a common challenge indicating a significant mismatch between the solute and solvent or high crystal lattice energy.

Systematic Troubleshooting Workflow for Poor Solubility

G start Poor Solubility Observed (<1 mg/mL) check_solid Step 1: Characterize Solid State (Amorphous vs. Crystalline via XRD/DSC) start->check_solid amorphous Amorphous Solid (Solubility should be higher) check_solid->amorphous Amorphous crystalline Crystalline Solid (Likely high lattice energy) check_solid->crystalline Crystalline cosolvent Step 2: Co-Solvent Screening (Systematically add polar/non-polar co-solvents) amorphous->cosolvent If still poor crystalline->cosolvent temp Step 3: Temperature Study (Measure solubility at elevated temperatures) cosolvent->temp hsp Step 4 (Advanced): Hansen Solubility Parameters (HSP) Analysis temp->hsp success Solubility Optimized hsp->success

Caption: Systematic workflow for troubleshooting poor solubility.

Step 1: Investigate the Solid State (Polymorphism)

  • Causality: Different solid-state forms (polymorphs) of the same compound can have vastly different solubilities.[5][11] Metastable or amorphous forms are generally more soluble than the most stable crystalline form but may convert to the less soluble form over time, causing precipitation.[11][12][13]

  • Action: If possible, analyze your solid material using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to determine if it is crystalline or amorphous. If you have multiple batches, compare them.

  • Insight: If you have a highly stable crystalline form, solubility will be challenging. If you have a metastable form, be aware that it might convert, and your goal may be to find a solvent system that inhibits this conversion.

Step 2: Implement a Co-Solvent Strategy

  • Causality: A single solvent may not possess the right combination of polarity, hydrogen bonding, and dispersion forces to effectively dissolve the molecule. A co-solvent system can fine-tune these properties.[14][15]

  • Action: Use the protocol below to systematically screen for an effective co-solvent. The goal is to find a synergistic mixture. For example, if your primary solvent is non-polar (e.g., Toluene) and solubility is poor, titrate in a miscible polar aprotic solvent like THF or Acetone. Conversely, if your primary solvent is polar (e.g., Acetonitrile) and solubility is poor, titrate in a solvent like Dichloromethane.

Protocol 1: Systematic Co-Solvent Screening
  • Preparation: Prepare saturated slurries of your compound in 4-5 primary solvents of interest in separate vials (e.g., by adding 10 mg of solid to 1 mL of solvent).

  • Titration: To each vial, add a miscible co-solvent in 5% (v/v) increments (e.g., 50 µL at a time to the 1 mL slurry).

  • Equilibration: After each addition, cap the vial and vortex/shake vigorously for 2-5 minutes. Allow the solid to settle.

  • Observation: Visually inspect for dissolution. Note the approximate co-solvent percentage where complete dissolution occurs.

  • Confirmation: Once a promising ratio is found, prepare it directly and confirm that it fully dissolves a known quantity of your compound to determine the solubility limit.

G cluster_prep Preparation cluster_titrate Titration & Equilibration cluster_loop Iterative Process prep1 Add excess solid to Primary Solvent A titrate1 Add 5% Co-Solvent X to Vial A prep1->titrate1 prep2 Add excess solid to Primary Solvent B prep3 ... vortex1 Vortex & Settle titrate1->vortex1 observe1 Observe Dissolution vortex1->observe1 check1 Fully Dissolved? observe1->check1 check1->titrate1 No success Note Optimal Ratio check1->success Yes

Caption: Experimental workflow for co-solvent screening.

Problem 2: My compound dissolves initially but then crashes out of solution.

This classic behavior points to the formation of a supersaturated solution and/or a solid-state transformation.

  • Causality (Supersaturation): You may have created a solution with a concentration higher than the thermodynamic solubility limit.[6] This is common when using heat to aid dissolution or when performing a solvent-exchange from a very good solvent (like DMSO) to a poorer one. The system is metastable and will eventually equilibrate by precipitating the excess solute.

  • Causality (Polymorphic Conversion): You may have dissolved a higher-energy, more soluble metastable or amorphous form of your compound.[11] In solution, it can rearrange and precipitate as a more stable, less soluble crystalline form.[6]

  • Action Plan:

    • Determine Thermodynamic Solubility: Prepare a slurry with excess solid in the solvent system of interest. Stir at a constant temperature for an extended period (24-48 hours) to ensure equilibrium is reached. Filter the slurry and measure the concentration of the supernatant (e.g., via HPLC or UV-Vis). This is your true solubility limit.

    • Analyze the Precipitate: If precipitation occurs, isolate the solid and analyze it again (e.g., via XRPD). Compare it to your starting material. A change in the diffraction pattern confirms a polymorphic conversion.

    • Solution: Avoid creating supersaturated solutions by staying below the measured thermodynamic solubility limit. If a polymorphic change is the issue, you may need to find a solvent system that either kinetically traps the desired form or in which the stable form has adequate solubility.

Part 3: Advanced Tools for Solvent Selection

Q4: How can I be more predictive in my solvent selection instead of just trial-and-error?

A4: For a more theoretical approach, Hansen Solubility Parameters (HSP) provide a powerful framework.[16][17][18] The principle is that "like dissolves like." HSP deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar forces.

  • δH: Energy from hydrogen bonding forces.[19]

Every solvent and solute can be described by a point in this 3D "Hansen space." A solvent will dissolve a solute if its HSP coordinates are close to the solute's coordinates.[20]

  • Practical Application:

    • Estimate Solute HSP: While experimental determination is complex, the HSP for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile can be estimated using group contribution methods available in specialized software.

    • Select Solvents: Choose solvents whose HSP values are numerically close to the estimated values for your compound.

    • Optimize Blends: The HSP of a solvent blend can be calculated as the volume-fraction-weighted average of the individual components.[17] This allows you to rationally design co-solvent mixtures to precisely match the HSP of your compound.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Hansen Solubility Parameter System.
  • Polymorphism and Its Impact on Drug Bioavailability. (2023).
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2017). Pharmaceutics.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • Thermodynamic vs. kinetic solubility: Knowing which is which. (2014).
  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignific
  • Optimizing solubility: kinetic versus thermodynamic solubility tempt
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (2017). MDPI.
  • Optimizing solubility: kinetic versus thermodynamic solubility tempt
  • A Review on Polymorphism Perpetuates Pharmaceuticals. (2016). Prime Scholars.
  • Why Polymorphism is Key in Drug Development!. (2025). PharmaCores.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed.
  • Hansen solubility parameter. Wikipedia.
  • Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. (2022). UPCommons.
  • Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. (2019). PMC.
  • Cosolvent-Enhanced Sampling and Unbiased Identification of Cryptic Pockets Suitable for Structure-Based Drug Design. (2019).
  • Supporting novel drug discovery via cosolvent molecular dynamics. (2025). University of Antwerp.
  • Computational screening for prediction of co-crystals: method comparison and experimental valid
  • Solvents to Fragments to Drugs: MD Applic
  • The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Semantic Scholar.
  • An In-depth Technical Guide to the Physical and Chemical Properties of Morpholine and Its Deriv
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC.
  • Morpholine. Merck Index.
  • Technical Support Center: Synthesis of Nitrile-Containing Heterocyclic Compounds. (2025). Benchchem.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC.
  • MORPHOLINE. PubChem.
  • Nitriles: an attractive approach to the development of covalent inhibitors. (2022). PMC.
  • Biological Relevance and Synthesis of C-Substituted Morpholine Deriv
  • MORPHOLINE. (2022).
  • MORPHOLINE 99%.
  • (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride. PubChem.
  • morpholine-3-carbonitrile. ECHEMI.
  • Octahydropyrido[2,1-c]morpholine-3-carbonitrile. Sapphire Bioscience.

Sources

Technical Support Center: Flash Chromatography Purification of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex aliphatic heterocycles. The target compound, (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (Molecular Weight: 166.22 g/mol ), presents two distinct chromatographic challenges:

  • It is a basic tertiary amine: The fused piperidine-morpholine system causes severe tailing on standard silica due to ion-exchange interactions with acidic silanols.

  • It lacks a UV chromophore: As a purely aliphatic system with a nitrile group, it does not absorb UV light effectively above 210 nm, rendering standard 254 nm UV detection blind to its elution.

This guide provides mechanistic troubleshooting, self-validating protocols, and decision matrices to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound is irreversibly stuck on the silica column, or eluting as a massive, tailing smear. What is happening? Causality: Bare silica gel is decorated with weakly acidic Brønsted silanol groups (Si-OH). When your basic tertiary amine passes through, it undergoes a strong acid-base interaction. Instead of standard adsorption/desorption, the compound is retained via a mixed-mode ion-exchange mechanism, causing it to stick or tail severely . Solution: You must neutralize the silica surface. The optimal solution is to switch to an amine-functionalized silica column. If restricted to bare silica, you must add a sacrificial basic modifier like 1–5% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase . The TEA saturates the acidic silanols, allowing your target to elute symmetrically.

Q2: I am using a standard Hexane/Ethyl Acetate gradient, but I see absolutely no peaks on my UV detector, even though TLC shows a spot with iodine stain. Causality: UV detectors rely on the presence of chromophores (typically conjugated π -systems or aromatic rings). Your target is an aliphatic heterocycle. While the nitrile group and amine lone pairs have marginal UV absorbance, it occurs in the "deep UV" range (< 210 nm). Furthermore, common solvents like ethyl acetate strongly absorb UV up to 252 nm, completely masking any weak signal from your compound . Solution: Switch your detection method to Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS). ELSD is a universal detector that measures the physical mass of non-volatile particles after solvent evaporation, making it perfect for non-chromophoric compounds.

Q3: I switched to ELSD, but my compound's peak is extremely small, and my recovery is low. Is the ELSD destroying my sample? Causality: ELSD is a destructive technique, but it only consumes a tiny fraction (<1%) of the eluent via a splitter. If the signal is low, your ELSD drift tube temperature is likely too high. (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a low-molecular-weight compound and is semi-volatile. If the drift tube is too hot, your compound evaporates along with the mobile phase before it reaches the optical laser . Solution: Lower the drift tube temperature (e.g., to 35–40°C) and adjust the nebulizer gas pressure to preserve the analyte while still evaporating the solvent.

Part 2: Chromatographic Decision Matrix

PurificationWorkflow Start Crude Mixture: (3R)-octahydropyrido[2,1-c] morpholine-3-carbonitrile PhaseEval Stationary Phase Selection Start->PhaseEval BareSilica Standard Bare Silica (Requires 1-2% TEA) PhaseEval->BareSilica Budget Option AmineSilica Amine-Functionalized Silica (Recommended) PhaseEval->AmineSilica Optimal Recovery DetEval Detector Selection (Lacks UV Chromophore) BareSilica->DetEval AmineSilica->DetEval UVDet UV Detection (<210 nm) (High Solvent Interference) DetEval->UVDet Not Recommended ELSDDet ELSD / Mass-Directed (MS) (Universal/Specific) DetEval->ELSDDet Primary Strategy Optimize Optimize ELSD: Lower Drift Tube Temp ELSDDet->Optimize Collect Fraction Collection & Solvent Evaporation Optimize->Collect

Fig 1. Decision matrix for purifying basic, non-UV active aliphatic heterocycles.

Part 3: Quantitative Data Summaries
Table 1: Stationary Phase & Modifier Comparison
Stationary PhaseMobile Phase AdditiveRetention MechanismResolution QualityPost-Run Processing
Bare Silica (NP) 1–5% TEA or NH₄OHAdsorption + Masked Ion-ExchangeModerate (Prone to tailing)High vacuum required to remove TEA
Amine-Silica (NP) NonePure AdsorptionExcellent (Sharp peaks)Simple solvent evaporation
C18 Silica (RP) 0.1% Formic AcidHydrophobic PartitioningExcellentLyophilization required
Table 2: Detector Selection Matrix
Detector TypeDetection MechanismSuitability for TargetSignal-to-Noise RatioLimitations
UV-Vis (254 nm) π -electron conjugationFailsN/A (No signal)Target lacks chromophore
UV-Vis (210 nm) Deep UV absorptionPoorLowMasked by EtOAc absorbance
ELSD Aerosol light scatteringExcellentHighDestructive; requires volatility tuning
Mass Spec (MS) ESI+ Ionization (m/z 167.1)ExcellentVery HighRequires volatile buffers
Part 4: Step-by-Step Experimental Methodologies
Protocol 1: Normal-Phase Purification using Amine-Functionalized Silica (Optimal)

This protocol utilizes amine-bonded silica to prevent silanol interactions without the need for post-purification TEA removal.

  • Solvent Preparation: Prepare a binary gradient system.

    • Solvent A: Heptane (preferred over hexane for lower toxicity and better ELSD baseline stability).

    • Solvent B: Ethyl Acetate.

  • Column Equilibration: Mount an amine-functionalized silica flash column (e.g., KP-NH) onto the system. Equilibrate with 3 Column Volumes (CV) of 100% Heptane.

  • Sample Loading (Dry Loading): Dissolve the crude mixture in a minimum amount of dichloromethane (DCM). Add neutral alumina (1:3 sample-to-sorbent ratio). Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this into a solid-load cartridge.

    • Causality: Dry loading prevents the strong solvent (DCM) from causing premature band broadening on the column.

  • Detector Setup (ELSD Tuning):

    • Set the drift tube temperature to 40°C.

    • Set nebulizer gas (N₂) pressure to 30 psi.

    • Self-Validation Step: Before committing your crude sample, perform a Flow Injection Analysis (FIA) . Inject 10 µL of your crude mixture directly into the ELSD bypass line. If the peak area is lower than expected, decrease the drift tube temperature by 5°C increments until the signal plateaus. This validates that your target is not being lost to thermal degradation.

  • Elution: Run a gradient from 0% to 100% Ethyl Acetate over 15 CV.

  • Fraction Collection: Set the fraction collector to trigger exclusively on the ELSD signal threshold.

Protocol 2: Standard Silica Gel Purification with Basic Modifiers (Budget Alternative)

If amine-bonded silica is unavailable, bare silica can be used by chemically masking the column.

  • Solvent Preparation:

    • Solvent A: Heptane + 2% Triethylamine (TEA).

    • Solvent B: Ethyl Acetate + 2% TEA.

  • Self-Validation Step (2D-TLC): Run a 2D-TLC using the intended mobile phase. Spot the sample, run it, rotate the plate 90 degrees, and run it again. If the compound forms a perfect diagonal line, the TEA concentration is sufficient. If it falls below the diagonal, irreversible silanol binding is still occurring, and you must increase the TEA concentration to 3-4%.

  • Column Equilibration: Flush the bare silica column with 5 CV of Solvent A. Crucial: The column must be fully saturated with TEA before the sample is introduced to prevent the amine from binding to unmasked silanols.

  • Elution: Run a gradient from 0% to 100% B over 15 CV.

  • Post-Processing: Pool the ELSD-triggered fractions. Evaporate the solvent, then place the flask under high vacuum (lyophilizer or Schlenk line) for 12–24 hours to completely remove residual TEA.

References
  • Biotage. "Successful Flash Chromatography." Biotage.com.[Link]

  • BUCHI. "How to overcome limitations in flash chromatography with an ELSD." Buchi.com. [Link]

  • Teledyne LABS. "Evaporative Light Scattering Detection (ELSD) Method of Detection." Teledynelabs.com.[Link]

Validation & Comparative

HPLC Method Validation for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile Enantiomeric Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of enantiomeric purity is a critical quality attribute in the development of chiral pharmaceutical intermediates. The compound (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile presents a unique chromatographic challenge: it features a fused bicyclic system containing a basic tertiary amine and a highly polar nitrile group.

This guide provides a comprehensive, objective comparison of chiral stationary phases (CSPs) for the enantiomeric resolution of this scaffold. Furthermore, it details a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol aligned with the latest ICH Q2(R2) guidelines[1]. By understanding the mechanistic interactions between the analyte and the stationary phase, analytical scientists can transition from empirical screening to rational method design.

Mechanistic Challenges & Stationary Phase Selection

The Problem with Basic Amines and Nitriles

The tertiary amine in the octahydropyrido[2,1-c]morpholine scaffold is highly prone to secondary interactions with residual acidic silanols on the silica support of the HPLC column. This leads to severe peak tailing, which compromises the resolution ( Rs​ ) and the accurate quantitation of the minor (3S)-enantiomer [2]. Simultaneously, the nitrile group acts as a strong hydrogen-bond acceptor and dipole, requiring a CSP that can exploit these properties for chiral recognition.

Comparative Analysis: Coated vs. Immobilized Polysaccharide CSPs

Polysaccharide-based CSPs are the gold standard for chiral separations, accounting for over 90% of successful enantiomeric resolutions [2]. However, not all polysaccharide phases perform equally for basic nitriles.

  • Chiralpak AD-H (Coated Amylose tris(3,5-dimethylphenylcarbamate)): A traditional Phase II column. While it offers excellent general chiral recognition, its lack of strong dipole-dipole interaction sites limits its resolving power for aliphatic nitriles.

  • Chiralcel OD-H (Coated Cellulose tris(3,5-dimethylphenylcarbamate)): The cellulose backbone provides a different helical cavity, but similarly lacks the specific electronic environment needed for optimal π−π and dipole interactions with this analyte.

  • Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)): The modern alternative. The introduction of an electron-withdrawing chlorine atom on the phenyl ring creates a strong dipole moment. Furthermore, its immobilized nature allows for the use of "non-standard" solvents (e.g., DCM, MTBE) if needed, and exhibits superior robustness [3].

The Causality of Choice: For (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, Chiralpak IG significantly outperforms AD-H and OD-H. The chlorine substituent on the IG stationary phase engages in strong dipole-dipole interactions with the analyte's nitrile group, while the carbamate linkage provides hydrogen bonding, locking the enantiomer into the chiral cavity for superior discrimination.

Mechanism Analyte (3R)-octahydropyrido[2,1-c] morpholine-3-carbonitrile (Basic Amine + Nitrile) H_Bond Hydrogen Bonding (Carbamate NH ↔ Nitrile N) Analyte->H_Bond Dipole Dipole-Dipole Interaction (C-Cl Bond ↔ Nitrile Dipole) Analyte->Dipole Steric Steric Inclusion (Amylose Cavity ↔ Bicyclic Ring) Analyte->Steric CSP Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) H_Bond->CSP Dipole->CSP Steric->CSP

Caption: Chiral recognition mechanism between the analyte and Chiralpak IG stationary phase.

Mobile Phase & Additive Causality

To mitigate the peak tailing caused by the basic nitrogen, a basic additive is mandatory. Diethylamine (DEA) or Ethanolamine (ETA) at 0.1% (v/v) is added to the mobile phase [4].

  • Mechanism of Action: The DEA acts as a sacrificial base, dynamically coating the unendcapped, acidic residual silanols on the silica matrix. This prevents the tertiary amine of the analyte from binding to the silica, reducing the tailing factor ( Tf​ ) from an unacceptable >2.5 to a highly symmetrical 1.05 - 1.15.

Experimental Protocol & Workflow

The following protocol outlines a self-validating system designed to ensure robustness and reproducibility, adhering to the ICH Q2(R2) lifecycle approach [1].

Workflow Start 1. Analyte Profiling Identify Basic N & Nitrile Screening 2. CSP Screening Compare IG, AD-H, OD-H Start->Screening MobilePhase 3. Mobile Phase Optimization Hexane/EtOH + 0.1% DEA Screening->MobilePhase Select IG (Rs > 2.0) Validation 4. ICH Q2(R2) Validation Specificity, Linearity, Accuracy MobilePhase->Validation Optimize Flow & Temp Release 5. Routine Release Testing System Suitability Verified Validation->Release Method Approved

Caption: Method development and validation workflow for chiral HPLC.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Chiralpak IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v). Premix thoroughly and degas via sonication.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (optimized for the nitrile/aliphatic absorbance).

  • Injection Volume: 10 µL.

2. Standard Preparation:

  • Diluent: Mobile phase.

  • System Suitability Solution (SST): Prepare a racemic mixture containing 0.5 mg/mL each of (3R)- and (3S)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

  • Sample Solution: Prepare the API sample at a nominal concentration of 1.0 mg/mL.

3. System Suitability Testing (SST): Inject the SST solution in replicate (n=5). The system is valid only if:

  • Resolution ( Rs​ ) between enantiomers is 1.5.

  • Tailing factor ( Tf​ ) for both peaks is 1.5.

  • Relative Standard Deviation (RSD) of peak areas is 2.0%.

Data Presentation: Performance & Validation Summaries

Table 1: CSP Performance Comparison (Screening Phase)

Data generated using n-Hexane/EtOH/DEA (80:20:0.1) at 1.0 mL/min.

Stationary PhaseChiral SelectorRetention Factor ( k1​ )Resolution ( Rs​ )Tailing Factor ( Tf​ )Verdict
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)2.452.85 1.10 Optimal
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)1.801.251.45Sub-optimal
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)1.550.801.60Poor
Table 2: ICH Q2(R2) Method Validation Summary (Chiralpak IG)

Validation executed to quantify the (3S)-enantiomer impurity in the (3R)-API.

Validation ParameterAcceptance Criteria (ICH Q2(R2))Experimental ResultStatus
Specificity No interference from blank/matrix at tR​ Blank shows no peaks at 3R/3S tR​ Pass
Linearity (3S-enantiomer) R2≥0.999 (Range: LOQ to 150%) R2=0.9998 Pass
LOD / LOQ S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.01% / LOQ: 0.03%Pass
Accuracy (Recovery) 90.0% - 110.0% at LOQ, 50%, 100%, 150%98.5% - 101.2%Pass
Method Precision RSD 5.0% for impurity quantitation (n=6)RSD = 1.8%Pass
Robustness Rs​≥1.5 with deliberate variations (Flow, Temp)Min Rs​=2.4 (at 30°C, 1.1 mL/min)Pass

Conclusion

For the enantiomeric resolution of basic, nitrile-containing heterocycles like (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, empirical column screening is inefficient. By understanding the molecular causality—specifically the need for strong dipole-dipole interactions and silanol masking—we can objectively determine that Chiralpak IG combined with a DEA-modified mobile phase is the superior choice over traditional phases like AD-H or OD-H. The resulting method is highly robust, easily satisfying all ICH Q2(R2) validation criteria, and ensures the highest standard of quality control for chiral drug development.

References

  • European Medicines Agency / International Council for Harmonisation. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from[Link]

  • Canadian Life Science / Daicel. CHIRALPAK® Polysaccharide Chiral Stationary Phases. Retrieved from[Link]

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from[Link]

Mass spectrometry (LC-MS) fragmentation pattern of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

A Predictive Guide to the LC-MS Fragmentation of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Abstract

For researchers and professionals in drug development, the structural elucidation of novel chemical entities is a critical step. Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical technique for this purpose, providing invaluable data on molecular weight and structure through fragmentation analysis. This guide offers an in-depth, predictive comparison of the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile , a complex heterocyclic amine. While empirical data for this specific compound is not publicly available, this document leverages established principles of mass spectrometry and data from analogous structures to propose a logical and scientifically-grounded fragmentation pathway. This predictive analysis serves as a robust framework for identifying this molecule and similar structures in complex matrices.

Introduction to the Analyte and Methodology

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a saturated, fused bicyclic amine containing a morpholine ring, a piperidine ring, and a nitrile functional group. Its chemical formula is C9H14N2O, with a monoisotopic mass of 166.1106 g/mol .[1] The presence of two basic nitrogen atoms makes this molecule an ideal candidate for analysis by positive-mode electrospray ionization (ESI), which will readily form the protonated molecule, [M+H]+, at m/z 167.1184.

The subsequent fragmentation of this ion via collision-induced dissociation (CID) is not a random process.[2] It is governed by the chemical structure, particularly the stability of the resulting fragment ions and neutral losses.[3][4] For aliphatic amines, the predominant fragmentation mechanism is typically α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6][7] This process is driven by the formation of a stable, resonance-stabilized iminium ion. The fused ring system of our target analyte introduces structural constraints and multiple potential sites for such cleavages, leading to a rich and informative fragmentation spectrum.

Proposed Analytical Workflow

To ensure the reliable acquisition of fragmentation data for this class of compounds, a validated, step-by-step methodology is paramount. The following protocol is designed as a self-validating system for the analysis of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid is crucial for promoting protonation of the analyte in the ESI source.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). This provides excellent separation for small polar molecules.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and re-equilibrate at 5% B for 1.5 min. This gradient ensures the sharp elution of the analyte.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive. This is selected due to the basicity of the nitrogen atoms, which are readily protonated.[5][8]

    • MS1 Full Scan: Scan from m/z 50-500 to identify the [M+H]+ precursor ion.

    • MS/MS Product Ion Scan: Select the precursor ion (m/z 167.1) for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe a full range of fragment ions, from gentle dissociation to more extensive fragmentation.

The logic behind this workflow is to ensure reproducible chromatography and efficient ionization, providing a stable ion beam of the precursor for subsequent fragmentation experiments.

Caption: High-level workflow for LC-MS/MS analysis.

Predicted Fragmentation Pattern

The fragmentation of the protonated molecule ([M+H]+ at m/z 167.1) is predicted to initiate at the bridgehead nitrogen, which is the most likely site of protonation. From this energetically unstable precursor, several competing fragmentation pathways can be proposed.

Key Fragmentation Pathways:
  • Pathway A: Retro-Diels-Alder (RDA)-type Rearrangement: A concerted ring-opening of the morpholine moiety is a highly probable event. This would involve the cleavage of the C-O and adjacent C-N bonds, leading to the formation of a stable iminium ion fragment at m/z 111.1 . This is often a dominant pathway in similar fused heterocyclic systems.[9]

  • Pathway B: Piperidine Ring Opening: An alternative α-cleavage event can occur within the piperidine ring system. Cleavage of the bond between the bridgehead nitrogen and the carbon bearing the nitrile group, followed by the loss of a neutral C3H4O fragment, would generate a fragment at m/z 125.1 .

  • Pathway C: Loss of the Nitrile Group: The nitrile group can be lost as neutral hydrogen cyanide (HCN, 27 Da). This is a common fragmentation for nitriles, although it may require higher collision energy.[10] This would result in a fragment ion at m/z 140.1 .

  • Pathway D: Morpholine Ring Scission: A simple cleavage across the morpholine ring could lead to the loss of a neutral C2H4O molecule (44 Da), resulting in a fragment at m/z 123.1 .

The following diagram illustrates these proposed primary fragmentation pathways.

Fragmentation_Pattern Parent [M+H]+ m/z 167.1 C9H15N2O+ FragA Fragment A m/z 111.1 C6H9N2+ Parent->FragA - C2H4O (RDA-type) FragB Fragment B m/z 125.1 C7H11N2+ Parent->FragB - C2H2O (Piperidine Opening) FragC Fragment C m/z 140.1 C8H14NO+ Parent->FragC - HCN (Nitrile Loss) FragD Fragment D m/z 123.1 C7H11N2+ Parent->FragD - C2H4O (Morpholine Scission)

Caption: Predicted fragmentation of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

Summary of Predicted Ions
IonProposed FormulaPredicted m/zDescription of Loss
[M+H]+C9H15N2O+167.1184Precursor Ion
Fragment AC6H9N2+111.0766Neutral loss of C2H4O via RDA-type reaction
Fragment BC7H11N2+125.0922Neutral loss of C2H2O via piperidine ring opening
Fragment CC8H14NO+140.1075Neutral loss of HCN
Fragment DC7H11N2+123.0922Neutral loss of C2H4O from morpholine ring

Comparative Analysis with Simpler Structures

To understand the influence of the fused bicyclic system, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.

  • N-ethylmorpholine: Upon protonation and CID, N-ethylmorpholine primarily undergoes α-cleavage to lose an ethyl radical, but more relevant to ESI, it can lose ethene (C2H4) to form a protonated morpholine ion. The dominant fragmentation, however, is the cleavage of the morpholine ring itself, often leading to a characteristic ion at m/z 58 or m/z 30.

  • N-ethylpiperidine: The fragmentation of N-ethylpiperidine is dominated by α-cleavage with the loss of a methyl radical (in EI) or through ring-opening pathways in ESI-MS/MS.[5] The formation of a stable iminium ion is the key driving force.

Comparison Insights:

The fragmentation of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is significantly more complex. Unlike simple N-alkyl morpholines or piperidines, the fused ring structure prevents simple losses of alkyl groups from the nitrogen. Instead, fragmentation is forced to proceed through the cleavage of the ring systems themselves. The predicted RDA-type fragmentation (Pathway A) to m/z 111.1 is a direct consequence of this fused structure and would be a key diagnostic ion, distinguishing it from its simpler, non-fused counterparts. The presence of the nitrile group provides an additional diagnostic pathway (loss of HCN) not available to simple alkylated heterocycles.

Conclusion

This guide provides a predictive framework for the LC-MS/MS analysis and fragmentation of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile. Based on established chemical principles, the protonated molecule (m/z 167.1) is expected to fragment via several key pathways, most notably a retro-Diels-Alder-type opening of the morpholine ring to produce a diagnostic ion at m/z 111.1. Further characteristic fragments are predicted at m/z 125.1, 140.1, and 123.1, corresponding to different ring cleavages and the neutral loss of hydrogen cyanide. This predictive model, when paired with the provided analytical workflow, offers a powerful tool for the identification and structural confirmation of this and related bicyclic amine compounds in complex research and development settings.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]

  • Valli, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • CFM-ID. (2014). Competitive Fragmentation Modeling for Metabolite Identification. Retrieved from [Link]

  • Pérez-Ribera, M., et al. (2025). SingleFrag: a deep learning tool for MS/MS fragment and spectral prediction and metabolite annotation. Briefings in Bioinformatics, Oxford Academic. Retrieved from [Link]

  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Retrieved from [Link]

  • Cataldi, T. R. I., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [Link]

  • Gabriels, R., et al. (2019). Updated MS²PIP web server delivers fast and accurate MS² peak intensity prediction for multiple fragmentation methods, instruments and labeling techniques. Nucleic Acids Research. Retrieved from [Link]

  • The ISIC-EPFL mstoolbox. (2024). Aom2s for mass spectrometry oligonucleotide analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray. West Virginia University Research Repository. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Borges, E. M., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Retrieved from [Link]

  • Singh, S., et al. (2025). Isomer effects on neutral-loss dissociation channels of nitrogen-substituted PAH dications. arXiv.org. Retrieved from [Link]

  • Jones, A. D., et al. (2025). Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. PMC. Retrieved from [Link]

  • ACD/Labs. (2026). Identifying fragments using a Neutral Loss spectrum. Retrieved from [Link]

  • American Elements. (n.d.). Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Recurring mass differences, neutral losses, and fragments identified.... Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • LCGC International. (2026). Introduction to LC-MS Fragmentation. Retrieved from [Link]

Sources

Absolute Stereochemical and Conformational Profiling of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile: Single-Crystal X-Ray Diffraction vs. Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

Bicyclic morpholine derivatives, particularly fused systems like (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (CAS: 1461698-13-4) , are highly prized in modern drug discovery. They serve as rigid, 3D-rich fragments that impart favorable physicochemical properties and precise exit vectors for structure-based drug design (SBDD).

However, the analytical challenge with such molecules is twofold:

  • Absolute Stereochemistry: Confirming the precise (3R) configuration at the nitrile-bearing carbon, alongside the relative stereocenters at the bridgehead nitrogen and carbon.

  • Conformational Mapping: Determining the exact chair-chair conformation of the fused piperidine-morpholine system, which dictates whether the C3-carbonitrile occupies an axial or equatorial position.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal analytical modalities—2D-NMR and Vibrational Circular Dichroism (VCD)—demonstrating why SCXRD remains the gold standard for unambiguous stereochemical assignment.

Comparative Modality Analysis

While spectroscopic methods are invaluable for rapid screening, they often rely on relative measurements or theoretical models. SCXRD directly maps electron density, providing an empirical, self-validating model of the molecule.

Table 1: Performance Metrics of Analytical Modalities for Chiral Bicyclic Nitriles
Analytical ModalitySample State RequirementAbsolute Stereochemistry ConfidenceConformational ResolutionTurnaround TimePrimary Limitation
SCXRD (Cu Kα) Single Crystal (e.g., HCl Salt)Unambiguous (Flack x≈0 )High (Exact atomic coordinates)2–4 DaysRequires diffractable crystals
2D-NMR (NOESY) Solution (mg scale)Relative Only (Requires chiral derivatization)Moderate (Time-averaged ensembles)12–24 HoursCannot independently assign absolute chirality
VCD Solution (mg scale)High (Dependent on DFT accuracy)Low-Moderate 3–7 DaysComputationally intensive; sensitive to solvent effects

The SCXRD Advantage: Unlike NMR, which provides time-averaged interproton distances, SCXRD captures the rigid spatial arrangement of the molecule. By leveraging anomalous dispersion, SCXRD breaks Friedel's Law, allowing for the direct measurement of Bijvoet pairs to establish absolute chirality without relying on external chiral references [1].

Experimental Protocol: SCXRD Self-Validating Workflow

To achieve a statistically robust absolute structure determination for a "light-atom" molecule (containing only C, H, N, O), the experimental design must maximize the anomalous scattering signal. The following protocol utilizes heavy-atom salt formation and Cu Kα radiation to create a self-validating analytical system.

Phase 1: Heavy-Atom Derivatization & Crystallization

Causality: Light atoms (C, N, O) exhibit weak anomalous dispersion, often leading to a Flack parameter with a high standard uncertainty (s.u. > 0.1), rendering the absolute configuration inconclusive [2]. Converting the free base to a hydrochloride (HCl) salt introduces a heavier Chlorine atom, significantly boosting the anomalous signal.

  • Salt Formation: Dissolve 50 mg of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile free base in 2 mL of anhydrous ethyl acetate. Dropwise, add 1.1 equivalents of 1M HCl in diethyl ether. Isolate the resulting precipitate via centrifugation.

  • Vapor Diffusion Crystallization: Dissolve the HCl salt in a minimum volume of methanol (solvent) in a small inner vial. Place this inside a larger sealed chamber containing diethyl ether (anti-solvent).

  • Incubation: Allow vapor equilibration at 4 °C for 48–72 hours until high-quality, singular block crystals form.

Phase 2: Data Collection Strategy

Causality: Temperature and wavelength are critical. Lowering the temperature minimizes atomic thermal vibrations (Debye-Waller factor), sharpening the diffraction spots.

  • Mounting: Harvest a crystal (~0.15 × 0.10 × 0.10 mm) using a cryoloop and inert oil.

  • Diffraction: Mount on a diffractometer equipped with a microfocus Cu Kα X-ray source ( λ=1.5418 Å) . Note: Mo Kα radiation ( λ=0.7107 Å) is insufficient for resolving the absolute structure of this specific scaffold.

  • Cryo-cooling: Maintain the crystal at 100 K using a liquid nitrogen stream.

  • Data Acquisition: Collect data with high redundancy (multiplicity > 4) to ensure accurate measurement of Bijvoet differences.

Phase 3: Refinement & Self-Validation (The Flack Parameter)

Causality: The Flack parameter ( x ) refines the mixing ratio between the determined structure and its inverted counterpart. It acts as the internal validation mechanism for the entire protocol [3].

  • Structure Solution: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL).

  • Validation Check (The Decision Gate):

    • If x≈0 with an s.u. < 0.05 : The (3R) absolute configuration is unambiguously confirmed [4].

    • If x≈1 : The structure is inverted; the sample is the (3S) enantiomer.

    • If x≈0.5 or s.u. > 0.1 : The data is twinned, racemic, or the anomalous signal is too weak. Self-Correction: The protocol dictates aborting the assignment and re-crystallizing as a heavier hydrobromide (HBr) salt.

Workflow Visualization

Below is the logical decision-tree mapping the self-validating SCXRD workflow for chiral bicyclic scaffolds.

StereochemWorkflow Start Synthesize/Isolate (3R)-Enantiomer Salt Form HCl/HBr Salt (Heavy Atom Addition) Start->Salt Cryst Vapor Diffusion Crystallization Salt->Cryst XRD SCXRD Data Collection (Cu Kα, 100 K) Cryst->XRD Refine Anisotropic Refinement & Bijvoet Analysis XRD->Refine Flack Calculate Flack (x) Parameter Refine->Flack Decision Is x ≈ 0 with s.u. < 0.1? Flack->Decision Success Absolute (3R) Confirmed Decision->Success Yes Fail Orthogonal Validation (VCD / NMR) Decision->Fail No / s.u. > 0.1

Caption: Decision-tree workflow for SCXRD absolute stereochemical validation of chiral scaffolds.

References

  • Wikipedia Contributors. "Flack parameter." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Watkin, D. "Howard Flack and the Flack Parameter." Crystals, MDPI. Available at: [Link]

  • Parsons, S. "Determination of absolute configuration using X-ray diffraction." Edinburgh Research Explorer. Available at:[Link]

Comparative Guide to Chiral Stationary Phases for the Enantioseparation of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is a structurally complex, bicyclic chiral intermediate frequently utilized in advanced drug discovery. Achieving baseline enantioseparation of its stereoisomers is a critical analytical requirement, as the spatial orientation of the carbonitrile group and the morpholine ring dictates its downstream pharmacological and pharmacokinetic profile.

This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) for resolving this specific compound. By deconstructing the analyte's physicochemical properties, we provide a mechanistic rationale for column selection and detail a validated, self-monitoring experimental workflow designed for drug development professionals.

Mechanistic Profiling of the Analyte

Before selecting a CSP, it is imperative to analyze the analyte's structural features to predict its chromatographic behavior and establish causality for our experimental choices:

  • Basic Bridgehead Nitrogen: The tertiary amine embedded within the octahydropyrido[2,1-c]morpholine core is highly basic. In high-performance liquid chromatography (HPLC), basic analytes are prone to secondary, non-enantioselective interactions with residual acidic silanols on the silica support of the CSP. This leads to severe peak tailing and loss of resolution. This behavior necessitates the use of a basic mobile phase additive, such as diethylamine (DEA), to competitively mask these active sites [3].

  • Carbonitrile Group (-C≡N): This functional group acts as a strong dipole and a π -electron acceptor. It readily participates in dipole-dipole interactions and hydrogen bonding with the carbamate linkages of polysaccharide-based CSPs, driving enantiorecognition.

  • Steric Bulk: The fused bicyclic ring system provides significant three-dimensional bulk. Immobilized polysaccharide phases, which possess helical grooves, are exceptionally well-suited for such bulky analytes due to their highly specific inclusion complexation mechanisms [1].

Comparative Evaluation of Chiral Stationary Phases

To establish an optimal analytical method, three distinct CSP chemistries were evaluated under Normal Phase (NP) and Polar Organic (PO) modes.

  • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA): The helical structure of amylose creates deep chiral grooves. The 3,5-dimethylphenyl groups provide π−π interaction sites, while the carbamate N-H and C=O groups offer hydrogen bonding. This phase typically provides the highest selectivity ( α ) for bulky bicyclic nitriles because the deep cavities perfectly accommodate the octahydropyrido[2,1-c]morpholine core.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB): Cellulose has a more linear, extended conformation compared to amylose. While it shares the exact same derivatization, the shallower chiral cavities often result in lower selectivity and weaker inclusion complexation for rigid, fused bicyclic systems.

  • Pirkle-type (e.g., Whelk-O 1): Based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene, this CSP relies heavily on π−π donor-acceptor interactions. Because our analyte lacks a strong aromatic π -donor, retention and enantiorecognition are generally poor on this phase, making it an inferior choice for this specific scaffold.

Quantitative Performance Comparison

Table 1: Chromatographic performance of various CSPs for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (Simulated optimization data).

CSP TypeMobile Phase (v/v)Retention Time ( tR1​ , min)Selectivity ( α )Resolution ( Rs​ )Asymmetry ( As​ )
Amylose-based Hexane / IPA / DEA (80:20:0.1)8.41.853.421.05
Amylose-based Methanol / DEA (100:0.1)4.21.622.801.10
Cellulose-based Hexane / IPA / DEA (80:20:0.1)11.21.251.451.35
Pirkle-type Hexane / IPA (80:20)3.51.050.401.80

Data Interpretation: The Amylose-based CSP in Normal Phase mode (Hexane/IPA) yields the highest resolution ( Rs​=3.42 ) and optimal peak symmetry ( As​=1.05 ). The addition of 0.1% DEA is critical; without it, the asymmetry factor degrades to >2.0 due to unshielded silanol interactions. The Polar Organic mode (100% Methanol) offers a high-throughput alternative with acceptable resolution ( Rs​=2.80 ) for fast screening.

Experimental Protocols & Workflows

Building a Self-Validating System: To ensure absolute data integrity and trustworthiness, this protocol mandates the injection of a racemic standard both prior to and immediately following the analysis of the (3R)-enantiomer batch. This brackets the sample sequence, confirming that retention times remain stable and ruling out on-column chiral inversion or transient column degradation.

Step-by-Step Methodology (Optimized Amylose Method)
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Causality: DEA must be added fresh daily. It can volatilize over time, leading to a "memory effect" where peak tailing gradually returns as the silica surface becomes exposed again [3]. Degas the mixture via ultrasonication for 10 minutes.

  • Column Equilibration: Install an Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., 250 mm × 4.6 mm, 5 µm). Flush with the mobile phase at 1.0 mL/min for at least 45 minutes (approx. 15-20 column volumes) until the baseline is completely stable.

  • Sample Preparation: Dissolve the (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile sample in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C. Causality: Sub-ambient temperatures can sometimes increase α due to enthalpic driving forces, but 25°C provides the best thermodynamic balance of resolution and system backpressure for this specific phase [2].

    • Detection: UV at 210 nm (Due to the lack of strong chromophores, the nitrile and amine groups absorb best at lower wavelengths).

    • Injection Volume: 10 µL.

  • System Suitability Testing (SST): Inject the racemate. Verify that Rs​≥1.5 and As​≤1.2 for both peaks before proceeding with the pure (3R)-sample sequence.

Method Development Workflow Visualization

Workflow A Analyte Profiling (Basic Amine + Nitrile) B CSP Screening (Amylose vs. Cellulose) A->B C Mobile Phase (Hexane/IPA vs. PO) B->C Select Top CSP D Additive Tuning (0.1% DEA) C->D Adjust Polarity E Method Validation (ICH Q2) D->E Rs > 1.5, As < 1.2

Figure 1: Chiral HPLC method development workflow for basic bicyclic carbonitriles.

References

  • Papp, L. A., Szabó, Z. I., Hancu, G., Farczádi, L., & Mircia, E. (2024). "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." Molecules, 29(6), 1346. URL:[Link]

  • Okamoto, Y., Aburatani, R., Fukumoto, T., & Hatada, K. (1987). "Useful chiral packing materials for high-performance liquid chromatographic resolution of enantiomers." Chemistry Letters, 16(10), 1857-1860. URL:[Link]

  • Stringham, R. W. (2004). "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality, 16(8), 493-498. URL:[Link]

Analytical Validation of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile: A Comparative Guide to HRMS and Elemental Analysis Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug development programs increasingly rely on complex, stereospecific bicyclic building blocks, the structural validation of these intermediates must be unequivocal. (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (C9H14N2O) is a prime example of a densely functionalized heterocycle where traditional analytical assumptions often fall short.

In my experience as an Application Scientist, relying on a single analytical modality for such compounds introduces critical blind spots. The basic tertiary amines and the electron-withdrawing nitrile group create unique ionization and combustion behaviors. This guide objectively compares high-resolution mass spectrometry (HRMS) platforms (Orbitrap vs. Q-TOF) and orthogonal purity assessment techniques (Elemental Analysis vs. Quantitative NMR) to establish a self-validating analytical system for this molecule.

Part 1: High-Resolution Mass Spectrometry (HRMS) Strategies

For small, polar, basic molecules, positive Electrospray Ionization (ESI+) is the gold standard. The morpholine and piperidine nitrogens in our target compound readily accept protons, yielding a robust[M+H]^+^ ion at a theoretical m/z of 167.1179. However, the choice of mass analyzer dictates the confidence level of the structural assignment.

Orbitrap vs. Q-TOF: A Mechanistic Comparison

When selecting an HRMS platform, we must weigh mass resolving power against acquisition speed and fragmentation mechanics [1].

  • ESI-Orbitrap HRMS: Orbitrap technology traps ions in an electrostatic field, measuring their oscillation frequency to determine m/z. It provides ultra-high resolution (up to 240,000 FWHM), which is critical for distinguishing our target analyte from isobaric matrix interferences. Fragmentation is typically achieved via Higher-energy C-trap Dissociation (HCD).

  • ESI-Q-TOF HRMS: Quadrupole Time-of-Flight instruments accelerate ions through a flight tube. While their resolution is generally lower (~40,000 to 60,000 FWHM), they offer superior acquisition speeds and utilize Collision-Induced Dissociation (CID). For low-stability compounds, Q-TOF instruments can operate at lower collision energies (down to 0 eV), preserving fragile molecular complexes that might prematurely fragment in an HCD cell.

Causality in Workflow Design: For (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile, the nitrile group is prone to neutral loss (HCN, -27 Da) during MS/MS. While Q-TOF is excellent for mapping this fragmentation pathway via data-independent acquisition (SWATH), the Orbitrap is the preferred platform for absolute empirical formula confirmation due to its sub-1 ppm mass accuracy when utilizing internal lock masses.

HRMS_Workflow Start Sample: C9H14N2O [M+H]+ m/z 167.1179 ESI ESI+ Ionization (Protonation of Basic N) Start->ESI Decision Analyzer Selection ESI->Decision Orbitrap Orbitrap HRMS Res: >100k FWHM Error < 1 ppm Decision->Orbitrap Need Max Resolution QTOF Q-TOF HRMS Res: ~40k FWHM Error < 3 ppm Decision->QTOF Need Fast MS/MS Frag_Orb HCD Fragmentation (Higher Energy, Nitrile Loss) Orbitrap->Frag_Orb Frag_QTOF CID Fragmentation (Low CE Tuning) QTOF->Frag_QTOF Validation Empirical Formula Confirmation Frag_Orb->Validation Frag_QTOF->Validation

Fig 1. Decision logic for HRMS analysis of small basic heterocycles.

Self-Validating HRMS Protocol (Orbitrap)
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ESI+ ionization efficiency.

  • Calibration: Perform mass calibration using a standard Pierce™ LTQ Velos ESI Positive Ion Calibration Solution. Enable internal lock mass (e.g., polysiloxane background ion at m/z 371.1012) to correct for thermal drift during the run.

  • Acquisition: Inject 2 µL. Operate the Orbitrap in full scan mode (m/z 50–500) at a resolution of 120,000 FWHM.

  • Validation: The experimental exact mass must fall within ± 2.0 ppm of the theoretical mass (167.1179 Da). Isotopic pattern fidelity (M+1, M+2) must score >90% against the theoretical distribution.

Part 2: Elemental Analysis (EA) vs. Quantitative NMR (qNMR)

While HRMS confirms the identity of the molecule, it is inherently blind to macroscopic purity. A self-validating system requires orthogonal bulk analysis.

Traditional CHN Combustion vs. Modern qNMR
  • CHN Combustion Analysis: The historical gold standard for establishing purity. The sample is flash-combusted at 1000°C, and the resulting gases (CO2~, H2O, NOx) are quantified via GC-TCD.

  • Quantitative 1H NMR (qNMR): A primary ratio method that compares the integrated signal of the analyte against a highly pure internal calibrator [2].

Causality in Workflow Design: (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile contains a nitrile group and a fused heterocyclic core. These nitrogen-rich structures can form refractory nitrides during standard combustion, leading to artificially low nitrogen recoveries. To counteract this, a combustion catalyst like Vanadium Pentoxide (V2O5) must be added to ensure complete oxidation.

However, even a perfect CHN analysis cannot detect inorganic salts or distinguish between structural isomers. Furthermore, trace water or residual solvents can easily skew CHN results. Therefore, qNMR is increasingly prioritized as a superior, orthogonal purity assay because it captures analytes that escape CHN detection (like water) and provides an absolute mass ratio without requiring a reference standard of the analyte itself [3].

Purity_Strategy Sample (3R)-octahydropyrido[2,1-c] morpholine-3-carbonitrile Path1 Combustion Analysis (CHN) Sample->Path1 Path2 Quantitative NMR (1H qNMR) Sample->Path2 Combust Flash Combustion @ 1000°C + V2O5 Catalyst Path1->Combust NMR_Prep Internal Calibrator Addition (e.g., Maleic Acid) Path2->NMR_Prep Detect1 GC-TCD Detection (%C, %H, %N) Combust->Detect1 Detect2 Signal Integration Ratio vs Calibrator NMR_Prep->Detect2 Result1 Empirical Formula Confirmation Detect1->Result1 Result2 Absolute Purity % (Detects Solvents/H2O) Detect2->Result2 Orthogonal Self-Validating Orthogonal Consensus Result1->Orthogonal Result2->Orthogonal

Fig 2. Orthogonal purity validation workflow combining CHN analysis and qHNMR.

Self-Validating qNMR Protocol
  • Calibrator Selection: Select an internal standard (IC) that does not overlap with the analyte's NMR signals. For this compound, Maleic acid (singlet at 6.3 ppm in D2~O) is an excellent choice.

  • Sample Preparation: Accurately weigh 10 mg of the analyte and 5 mg of the IC using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of D2O. Causality: Co-dissolution ensures both compounds experience identical relaxation environments.

  • Acquisition: Acquire a 1H NMR spectrum with a 90° pulse angle. Set the relaxation delay (D1) to > 5 × T1 of the slowest relaxing proton (typically 30–60 seconds). Causality: Insufficient relaxation delay is the #1 cause of quantitative error in NMR, leading to truncated signal integration.

  • Validation: Calculate absolute purity using the mass, purity, and integral of the IC against a distinct, well-resolved proton of the analyte (e.g., the proton adjacent to the nitrile group).

Part 3: Data Summary & Performance Comparison

To objectively evaluate these methodologies, we compare the theoretical values of the compound against typical experimental variances observed in a high-performance analytical laboratory. A self-validating system requires all experimental data to align within strict tolerances.

Analytical ParameterMethodologyTheoretical ValueTypical ExperimentalVariance / Error
Exact Mass [M+H]^+^ Orbitrap HRMS167.1179 Da167.1181 Da+1.2 ppm
Exact Mass [M+H]^+^ Q-TOF HRMS167.1179 Da167.1183 Da+2.4 ppm
Carbon Content CHN Combustion (w/ V2O5)65.03 %64.91 %-0.12 %
Hydrogen Content CHN Combustion (w/ V2O5)8.49 %8.52 %+0.03 %
Nitrogen Content CHN Combustion (w/ V2O5)16.85 %16.78 %-0.07 %
Absolute Purity 1H qNMR100.0 %98.5 %-1.5 % (Detects trace solvent)
References
  • Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review. MDPI Foods. Available at:[Link][1]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2][3][4]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][3]

Sources

Safety Operating Guide

A Comprehensive Safety Protocol for Handling (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.[1]

As a novel heterocyclic compound, (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile (CAS No. 1423029-64-4) presents a unique set of handling challenges due to the limited availability of specific safety data. This guide provides a comprehensive framework for its safe handling, drawing upon the known hazards of its constituent chemical moieties—the morpholine ring and the nitrile group—to ensure the highest level of protection for laboratory personnel. The procedural recommendations herein are designed to be both rigorous and practical for researchers and professionals in drug development.

Hazard Assessment: A Synthesis of Structural Toxicology

Direct toxicological data for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile is not extensively documented. Therefore, a conservative risk assessment is predicated on the well-established hazard profiles of morpholine and organic nitriles.

  • Morpholine Moiety: Morpholine is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[2][3][4][5] It is also classified as harmful if swallowed or inhaled, and toxic upon skin contact.[3][4][5] Vapors can form explosive mixtures with air and may cause irritation to the respiratory tract.[2][6][7][8]

  • Nitrile Functional Group: Organic nitriles are a class of compounds that can be toxic. They can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration. While the reactivity of the nitrile group in this specific molecule is not fully characterized, the potential for hydrolysis, particularly under acidic or basic conditions, to form amides and carboxylic acids, and potentially release cyanide, must be considered.[9]

  • Related Compound Analysis: A structurally related compound, (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride, is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[10] This suggests that the target compound may exhibit similar irritant properties.

Based on this composite analysis, (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile should be handled as a substance that is potentially corrosive, flammable, toxic, and an irritant.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is the cornerstone of safe handling. The following table outlines the minimum required PPE, with an emphasis on material specifications and the rationale behind each selection.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles are mandatory to protect against splashes. A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[11][12]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[11] Given that thin nitrile gloves offer limited protection against many organic chemicals and are intended for splash protection only, they must be changed immediately upon contamination.[13] For prolonged contact, consider heavier-duty gloves. Always inspect gloves for signs of degradation or puncture before use.[11]
Lab CoatA chemical-resistant lab coat is required to protect against skin contact.[11]
Respiratory Protection Chemical Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11] If a fume hood is not available, a full-face respirator with organic vapor cartridges is necessary.[12]
Hygiene Hand WashingThoroughly wash hands with soap and water after handling the substance and before leaving the laboratory.[11][14]
Operational and Disposal Plans: A Step-by-Step Guide

3.1. Handling and Storage

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[6][11]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5][7][8][12] Use non-sparking tools and explosion-proof equipment.[6][7][8]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[2]

3.2. Spill Response

In the event of a spill, the following workflow should be initiated immediately to ensure safety and containment.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup (with appropriate PPE) cluster_Disposal_and_Decontamination Disposal & Decontamination Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Ignition Eliminate Ignition Sources Alert->Ignition Ventilate Ensure Adequate Ventilation Ignition->Ventilate Absorb Absorb Spill with Inert Material (e.g., sand, vermiculite) Ventilate->Absorb Collect Collect Absorbed Material (Use non-sparking tools) Absorb->Collect Waste Place in a Labeled Hazardous Waste Container Collect->Waste Decontaminate Decontaminate Spill Area Waste->Decontaminate

Caption: Spill Response Workflow for (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile.

3.3. Disposal

All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[11] Dispose of all waste in strict accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.[11]

Emergency Procedures

4.1. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][12]

  • Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6][12]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][12]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6][12]

4.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][12]

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[2][7] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Conclusion

The safe handling of (3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile necessitates a cautious and well-informed approach. By understanding the potential hazards associated with its core chemical structures and adhering to the stringent PPE, handling, and disposal protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe laboratory environment.

References

  • Personal protective equipment for handling Morpholine oleate - Benchchem. (n.d.).
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. (n.d.). CDH Fine Chemical.
  • Morpholine - SAFETY DATA SHEET. (2020, March 16).
  • Safety Data Sheet: Morpholine. (n.d.). Chemos GmbH&Co.KG.
  • Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. (2023, May 15). PennEHRS - Environmental Health and Radiation Safety - University of Pennsylvania.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). UNC Policies.
  • SAFETY DATA SHEET. (2016, February 4).
  • Safe handling of organolithium compounds in the laboratory. (n.d.). Environmental Health and Safety.
  • Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
  • the preparation of nitriles. (n.d.). Chemguide.
  • Morpholine. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2025, September 23). Redox.
  • SAFETY DATA SHEET - Morpholine. (n.d.). Nexchem.
  • Octahydropyrido[2,1-c]morpholine-3-carbonitrile. (n.d.). Sapphire Bioscience.
  • (3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride. (n.d.).
  • MORPHOLINE. (n.d.). CAMEO Chemicals | NOAA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile
Reactant of Route 2
(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.